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  • Product: 5-Methyl-1H-imidazole-4-carbonitrile
  • CAS: 108257-41-6

Core Science & Biosynthesis

Foundational

5-Methyl-1H-imidazole-4-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1H-imidazole-4-carbonitrile is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group and a nitrile group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in drug design.[1] The presence of a nitrile group adds a layer of synthetic versatility, allowing for its transformation into other key functional groups like amines, amides, or carboxylic acids, or acting as a crucial pharmacophore itself.

This guide offers a comprehensive exploration of the chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, providing insights into its structure, synthesis, reactivity, and spectroscopic signature. The information presented herein is intended to support researchers and drug development professionals in leveraging this valuable building block for the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The structural arrangement of the methyl and nitrile groups on the imidazole ring dictates the molecule's overall physicochemical characteristics. Understanding these properties is fundamental for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 108257-41-6[3]
Molecular Formula C₅H₅N₃[4]
Molecular Weight 107.11 g/mol [4]
Physical Form Solid / Liquid[3][5]
Melting Point 76 °C (for 1-methyl isomer)[5]
Boiling Point 314.1±15.0 °C (Predicted)[5]
pKa 1.52±0.61 (Predicted)[5]
LogP 0.29178 (for 1-methyl isomer)[4]

Note: Some physical data, like melting and boiling points, are based on predicted values or data from the closely related isomer, 1-Methyl-1H-imidazole-4-carbonitrile, due to limited specific experimental data for the 5-methyl title compound.[6]

Synthesis of Imidazole-4-carbonitrile Derivatives

The synthesis of substituted imidazoles can be achieved through various established methodologies. While a specific, detailed protocol for 5-Methyl-1H-imidazole-4-carbonitrile is not extensively documented in readily available literature, plausible synthetic strategies can be inferred from general imidazole syntheses and the construction of related analogues.

A common and versatile approach involves the condensation and cyclization of α-aminonitriles or related precursors. For instance, the synthesis of amino-imidazole carbonitrile derivatives often utilizes aminomalononitrile (AMN), a trimer of hydrogen cyanide, as a key starting material.[7] These reactions can be facilitated by microwave assistance, offering an efficient route to the imidazole core.[7] Another established method is the Van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) reagents.[8]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of a substituted imidazole carbonitrile, highlighting the key steps of precursor assembly and subsequent cyclization to form the heterocyclic core.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization A Starting Material A (e.g., α-Amino Ketone) C Intermediate (α-Aminonitrile derivative) A->C Condensation B Starting Material B (e.g., Cyanide Source) B->C E 5-Methyl-1H-imidazole-4-carbonitrile C->E Reaction with Reagent C D Reagent C (e.g., Formamide or Orthoformate) D->E Cyclization/ Dehydration

Caption: Conceptual workflow for imidazole-4-carbonitrile synthesis.

Experimental Causality
  • Choice of Precursors: The selection of starting materials is critical for installing the desired substituents. An α-amino ketone containing a methyl group would be a logical precursor to achieve the 5-methyl substitution pattern.

  • Cyclization Conditions: The ring-closing step often requires a reagent to provide the final carbon atom of the imidazole ring (C2). Reagents like formamide or trimethyl orthoformate are commonly used. The reaction conditions, such as temperature and catalyst, are optimized to favor cyclization over competing side reactions.[9]

Chemical Reactivity

The chemical behavior of 5-Methyl-1H-imidazole-4-carbonitrile is governed by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitrile group, and the electron-donating methyl group.

  • Imidazole Ring: The imidazole ring is aromatic and possesses two nitrogen atoms. The pyrrole-like nitrogen (N1) is weakly acidic, while the pyridine-like nitrogen (N3) is basic and can be readily protonated or alkylated. The ring itself can undergo electrophilic substitution, although the nitrile group's electron-withdrawing nature may deactivate it compared to unsubstituted imidazole.

  • Nitrile Group (-C≡N): This functional group is a versatile synthetic handle.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-methyl-1H-imidazole-4-carboxylic acid) or an amide (5-methyl-1H-imidazole-4-carboxamide).

    • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group, which can slightly influence the electron density and reactivity of the imidazole ring.

Potential Reaction Pathways

The following diagram outlines some of the primary reaction pathways available to 5-Methyl-1H-imidazole-4-carbonitrile, showcasing its utility as a synthetic intermediate.

G A 5-Methyl-1H-imidazole-4-carbonitrile B N-Alkylation Product A->B R-X (Alkylation) C 5-Methyl-1H-imidazole-4-carboxamide A->C Partial Hydrolysis (H₂O, H⁺/OH⁻) D (5-Methyl-1H-imidazol-4-yl)methanamine A->D Reduction (e.g., LiAlH₄) E 5-Methyl-1H-imidazole-4-carboxylic acid C->E Full Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Key reaction pathways of 5-Methyl-1H-imidazole-4-carbonitrile.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Methyl-1H-imidazole-4-carbonitrile. Based on its structure, the following spectral characteristics are expected.

Spectroscopic MethodExpected Characteristics
¹H NMR - A singlet for the C2-H proton of the imidazole ring. - A singlet for the methyl (-CH₃) protons. - A broad singlet for the N-H proton, which is exchangeable with D₂O.
¹³C NMR - Resonances for the three distinct carbons of the imidazole ring. - A signal for the nitrile carbon (-C≡N), typically in the 115-125 ppm range. - A signal for the methyl carbon (-CH₃) in the aliphatic region.
IR Spectroscopy - A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretch.[10] - N-H stretching vibration around 3100-3500 cm⁻¹. - C=N and C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 107.11.

Applications in Research and Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the histidine residue in proteins and serve as a versatile pharmacophore.[1] This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][11]

5-Methyl-1H-imidazole-4-carbonitrile serves as a valuable building block in this context for several reasons:

  • Scaffold for Elaboration: It provides a pre-functionalized imidazole core that can be further modified at the N1 position, or by transforming the nitrile group.

  • Bioisostere: The cyano-imidazole moiety can act as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole, in drug candidates.

  • Target Interaction: The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.

The structural motifs present in this molecule are found in compounds investigated for various therapeutic targets, highlighting its potential in the synthesis of new chemical entities for drug discovery pipelines.

Safety and Handling

According to aggregated GHS data for related imidazole carbonitriles, these compounds are considered hazardous.[12][13]

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

    • Causes skin irritation.[12][13]

    • Causes serious eye irritation/damage.[12][13]

    • May cause respiratory irritation.[12][13]

  • Safe Handling Procedures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

    • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust or fumes.[12][14]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]

    • Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[12]

    • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[13]

Conclusion

5-Methyl-1H-imidazole-4-carbonitrile is a synthetically valuable heterocyclic compound with a rich chemical profile. Its combination of a biologically relevant imidazole core and a versatile nitrile handle makes it an attractive starting point for the synthesis of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development, particularly in the field of medicinal chemistry where the imidazole scaffold continues to be a source of therapeutic innovation.

References

  • EvitaChem. 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile (EVT-3495387).
  • PubChem. 1H-imidazole-4-carbonitrile. National Institutes of Health.
  • ACS Omega. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. (2022-06-24).
  • ChemScene. 1-Methyl-1H-imidazole-4-carbonitrile.
  • ChemicalBook. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE. (2023-05-25).
  • ResearchGate. Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbonitrile. (2010-10-29).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carbonitrile.
  • Apollo Scientific. 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet.
  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Google Patents. Industrial production method of 4-amino-5-imidazole formamide.
  • Benchchem. A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile.
  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.
  • Simson Pharma Limited. 5-amino-1H-imidazole-4-carbonitrile.
  • MDPI. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • IndiaMART. 4-Methyl-1H-Imidazole-5-Carbonitrile, Grade: Technical Grade, Purity: 99%.
  • Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

Sources

Exploratory

Introduction: The Strategic Importance of Substituted Imidazoles in Modern Chemistry

An In-Depth Technical Guide to 5-Methyl-1H-imidazole-4-carbonitrile The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-1H-imidazole-4-carbonitrile

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[1][2] Within this class, 5-Methyl-1H-imidazole-4-carbonitrile emerges as a particularly valuable synthetic intermediate. The presence of three distinct functional handles—the reactive nitrile group, the sterically significant methyl group, and the versatile imidazole core—provides a rich platform for combinatorial library synthesis and targeted drug development.

This guide provides a comprehensive technical overview of 5-Methyl-1H-imidazole-4-carbonitrile for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, proven synthetic pathways, analytical characterization, safety protocols, and its pivotal role as a building block in the creation of complex molecular architectures.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. 5-Methyl-1H-imidazole-4-carbonitrile is cataloged under a specific CAS (Chemical Abstracts Service) number, which serves as its universal identifier. It's important to note that due to tautomerism, it may be indexed under related names such as 4-Methyl-1H-imidazole-5-carbonitrile.

Caption: Chemical structure of 5-Methyl-1H-imidazole-4-carbonitrile.

Table 1: Compound Identifiers and Physicochemical Data

Property Value Source
IUPAC Name 5-Methyl-1H-imidazole-4-carbonitrile N/A
CAS Number 108257-41-6 [3][4]
Molecular Formula C₅H₅N₃ [5]
Molecular Weight 107.11 g/mol [5]
Physical Form Solid / Liquid (Varies by purity) [4][6]
Melting Point 76 °C (Predicted) [6]
Boiling Point 314.1±15.0 °C (Predicted) [6]
Density 1.12±0.1 g/cm³ (Predicted) [6]
Purity ≥97% (Commercially available) [5]

| Storage | Sealed in dry, Room Temperature |[5][6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles often leverages the condensation of readily available precursors. While multiple routes to 5-Methyl-1H-imidazole-4-carbonitrile exist, a common and logical approach involves the construction of the imidazole ring from acyclic components. One such conceptual pathway is the condensation of 2-aminopropanenitrile with a formylating agent, followed by cyclization and aromatization.

Causality in Synthesis: The choice of starting materials is critical. 2-Aminopropanenitrile provides the C4, C5, the attached methyl group, and one of the ring nitrogens. A formylating agent or formamide equivalent supplies the C2 carbon. The reaction proceeds through an N-formylated intermediate which then undergoes an intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom. The final step is a dehydration/elimination reaction to yield the stable aromatic imidazole ring. Microwave-assisted multicomponent reactions have also proven effective for synthesizing related amino imidazole carbonitrile derivatives, highlighting a modern approach to accelerate discovery.[7]

Synthesis_Workflow A 2-Aminopropanenitrile + Formamide Equivalent B Condensation: Formation of N-formyl Intermediate A->B Heat C Intramolecular Cyclization B->C Base Catalyst D Dehydration/ Aromatization C->D E 5-Methyl-1H-imidazole-4-carbonitrile D->E F Purification (Crystallization/Chromatography) E->F

Caption: Conceptual workflow for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile.

Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system.

High-Performance Liquid Chromatography (HPLC): Purity assessment is effectively conducted using reverse-phase HPLC. A typical method for a related compound, 5-Amino-1H-imidazole-4-carbonitrile, utilizes a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8] This method is scalable and can be adapted for the analysis and purification of 5-Methyl-1H-imidazole-4-carbonitrile.

Spectroscopic Confirmation:

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons (a singlet, ~2.3-2.5 ppm), the imidazole ring proton (a singlet, ~7.5-8.0 ppm), and the N-H proton (a broad singlet). Spectroscopic data for the related 5-Amino-1H-imidazol-4-carbonitrile is available for reference.[9]

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 107.11.

Applications in Research and Drug Development

5-Methyl-1H-imidazole-4-carbonitrile is not typically an end-product but rather a strategic starting material. Its utility stems from the reactivity of its functional groups.

  • Nitrile Group Conversion: The carbonitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. These transformations open pathways to a vast array of derivatives, including amides that are crucial for forming hydrogen bonds with biological targets.[10]

  • Imidazole Ring Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be functionalized, allowing for the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiling.

  • Scaffold for Bioactive Molecules: The imidazole core is a key component in drugs targeting a wide range of diseases, including cancer, bacterial infections, and parasitic diseases.[2][11] This compound serves as a pre-functionalized scaffold, enabling chemists to rapidly explore chemical space around a proven pharmacophore. The two nitrogen atoms can enhance drug affinity and selectivity towards target sites.[2]

Applications_Diagram Core 5-Methyl-1H-imidazole- 4-carbonitrile Nitrile Nitrile Group (C≡N) Core->Nitrile Methyl Methyl Group (CH₃) Core->Methyl Imidazole Imidazole Core Core->Imidazole Acid Carboxylic Acids / Amides Nitrile->Acid Amine Amines Nitrile->Amine Alkylation N-Alkylated Imidazoles Imidazole->Alkylation Derivatives Diverse Chemical Derivatives Applications Drug Discovery Targets Derivatives->Applications Acid->Derivatives Amine->Derivatives Alkylation->Derivatives Anticancer Anticancer Agents Applications->Anticancer Antimicrobial Antimicrobial Agents Applications->Antimicrobial Kinase Kinase Inhibitors Applications->Kinase

Caption: Role of 5-Methyl-1H-imidazole-4-carbonitrile as a versatile synthetic scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Methyl-1H-imidazole-4-carbonitrile is paramount. Safety data is aggregated from multiple suppliers and regulatory bodies.

GHS Hazard Classification: The compound is generally classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[6] More severe classifications for related compounds suggest potential for harm if swallowed, in contact with skin, or if inhaled.[12][13]

Table 2: GHS Hazard and Precautionary Statements

Category Code Statement Source
Hazard H315 Causes skin irritation. [3][6]
H319 Causes serious eye irritation. [3][12]
H335 May cause respiratory irritation. [3][6]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [3][13]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [13][14]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [13][14]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][13] |

Laboratory Best Practices:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5]

Conclusion

5-Methyl-1H-imidazole-4-carbonitrile is a potent and versatile chemical intermediate. Its well-defined structure, accessible synthesis, and the strategic placement of its functional groups make it an invaluable tool for medicinal chemists and researchers. By understanding its properties, synthesis, and safe handling protocols, scientists can effectively leverage this compound to construct novel molecular entities with significant potential in drug discovery and materials science.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61, o1704–o1706. Available at: [Link]

  • SIELC Technologies. (2018). 5-Amino-1H-imidazole-4-carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-4-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Methyl-1H-Imidazole-5-Carbonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Kumar, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Molecules. Available at: [Link]

  • ResearchGate. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Available at: [Link]

  • Kaur, R., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals. Available at: [Link]

  • Shalmali, N., et al. (2022). Biological Significance of Imidazole-based Analogues in New Drug Development. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Foundational

A Technical Guide to the Molecular Structure, Properties, and Applications of 5-Methyl-1H-imidazole-4-carbonitrile

Abstract: This technical guide provides an in-depth examination of 5-Methyl-1H-imidazole-4-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry and drug development. We will dissect its core molecular str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of 5-Methyl-1H-imidazole-4-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry and drug development. We will dissect its core molecular structure, including the critical concept of tautomerism that defines its chemical personality. This document explores its physicochemical properties, detailed spectroscopic signature, and common synthetic pathways. Furthermore, it highlights the molecule's significance as a versatile scaffold for the development of therapeutic agents, supported by established protocols and safety guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in naturally occurring products and synthetic bioactive molecules.[1] As a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, the imidazole core offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amphoteric nature, makes it a "privileged scaffold" in medicinal chemistry.[2][3] The two nitrogen atoms can enhance a drug's aqueous solubility and provide crucial interaction points with biological targets like enzymes and receptors.[1][4]

Within this vital class of compounds, 5-Methyl-1H-imidazole-4-carbonitrile stands out as a highly functionalized and versatile building block. The strategic placement of a methyl group and a reactive carbonitrile moiety on the imidazole frame provides chemists with multiple avenues for structural elaboration, making it an attractive starting point for constructing complex molecular architectures.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental structure is paramount to harnessing its synthetic potential.

Nomenclature and Identification
  • Systematic Name: 5-Methyl-1H-imidazole-4-carbonitrile

  • Molecular Formula: C₅H₅N₃

  • Molecular Weight: 107.11 g/mol [5]

  • CAS Number: While a specific CAS number for the 5-methyl tautomer is not consistently cited, the isomeric structure, 1-Methyl-1H-imidazole-4-carbonitrile, is identified by CAS No. 66121-69-5.[5][6] It is crucial for researchers to distinguish between N-methylated and C-methylated isomers.

Structural Analysis and Tautomerism

The structure of 5-Methyl-1H-imidazole-4-carbonitrile is defined by a planar, five-membered aromatic ring. The aromaticity arises from a sextet of π electrons. The methyl group (-CH₃) at the C5 position acts as a weak electron-donating group, while the carbonitrile (-C≡N) group at the C4 position is a strong electron-withdrawing group, polarizing the ring system.

A critical feature of non-symmetrically substituted 1H-imidazoles is prototropic tautomerism.[2] The single proton on a ring nitrogen is not static; it can rapidly transfer between the two nitrogen atoms. This creates a dynamic equilibrium between two distinct tautomeric forms: 5-methyl-1H-imidazole-4-carbonitrile and 4-methyl-1H-imidazole-5-carbonitrile .

Tautomeric equilibrium of the title compound.

This equilibrium is fundamental to the molecule's reactivity. The relative population of each tautomer can be influenced by factors such as solvent polarity, pH, and temperature. In the solid state, the molecule will typically crystallize as a single, energetically favored tautomer.[7]

Physicochemical Properties

The following table summarizes key physicochemical data, compiled from various sources for closely related imidazole carbonitriles. These values provide a baseline for experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃[5]
Molecular Weight 107.11 g/mol [5]
Appearance Solid (typically light brown or off-white)[6]
Melting Point ~76 °C (for 1-methyl isomer)[6]
Boiling Point 314.1 ± 15.0 °C (Predicted)[6]
pKa 1.52 ± 0.61 (Predicted, acidic)[6]
LogP 0.29 (Predicted)[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1 (the N-H group)[8]

Spectroscopic and Crystallographic Characterization

Elucidating and confirming the molecular structure relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and tautomeric state in solution.

  • ¹H NMR: The spectrum is expected to show three distinct signals:

    • A singlet for the imidazole ring proton (C2-H), typically in the aromatic region (~7.5-8.0 ppm).

    • A singlet for the methyl protons (-CH₃), further upfield (~2.3-2.5 ppm).

    • A broad singlet for the N-H proton , whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR: This technique is particularly diagnostic for identifying the specific tautomer present.[9] The chemical shifts of the ring carbons, especially C4 and C5, change significantly upon tautomerization.[9][10]

    • C2: ~135-140 ppm

    • C4 (attached to -CN): ~115-120 ppm

    • C5 (attached to -CH₃): ~130-145 ppm

    • Carbonitrile Carbon (-C≡N): ~117-120 ppm

    • Methyl Carbon (-CH₃): ~10-15 ppm

The difference in chemical shifts between C4 and C5 is a key indicator of the dominant tautomeric form in solution.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3100-3300 cm⁻¹: A broad peak corresponding to the N-H stretching vibration.

  • ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

  • ~1500-1600 cm⁻¹: Absorptions due to C=N and C=C stretching vibrations within the aromatic ring.

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For C₅H₅N₃, the molecular ion peak (M⁺) would be observed at an m/z of 107.11.

X-ray Crystallography

Single-crystal X-ray analysis provides unambiguous proof of the molecular structure in the solid state.[7] It definitively establishes bond lengths, bond angles, and, most importantly, which nitrogen atom is protonated, thereby identifying the specific tautomer present in the crystal lattice.[7]

Synthesis and Reactivity

The synthesis of substituted imidazoles is a well-established field, with several robust methods available.

Representative Synthetic Pathway

A common and effective route to imidazole carbonitriles involves the cyclization of α-aminonitriles or related precursors. Multicomponent reactions, often microwave-assisted, have become a modern and efficient tool for generating such decorated heterocycles from simple starting materials.[11]

The following workflow illustrates a generalized multicomponent synthesis inspired by prebiotic chemistry principles.[11]

G Core {5-Methyl-1H-imidazole-4-carbonitrile | (Core Scaffold)} N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation CN_Hydrolysis Nitrile Hydrolysis (H₃O⁺, Heat) Core->CN_Hydrolysis CN_Reduction Nitrile Reduction (LiAlH₄ or H₂/cat.) Core->CN_Reduction ClassA N-Substituted Analogs (Kinase Inhibitors) N_Alkylation->ClassA ClassB Imidazole-4-Carboxylic Acids (Metabolic Modulators) CN_Hydrolysis->ClassB ClassC 4-(Aminomethyl)imidazoles (Receptor Ligands) CN_Reduction->ClassC

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of 5-Methyl-1H-imidazole-4-carbonitrile, a pivotal heterocyclic building block. The imidazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of 5-Methyl-1H-imidazole-4-carbonitrile, a pivotal heterocyclic building block. The imidazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of robust synthetic methodologies. We will dissect a primary multicomponent reaction pathway, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the compound's broader applications. Our focus is on bridging theoretical knowledge with practical, field-proven insights to empower efficient and reliable synthesis.

Introduction: The Strategic Importance of 5-Methyl-1H-imidazole-4-carbonitrile

The imidazole ring system is a cornerstone of medicinal chemistry, found in biologically active compounds ranging from essential amino acids like histidine to blockbuster drugs.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an exceptional pharmacophore for designing enzyme inhibitors and receptor antagonists.[1] Specifically, substituted imidazole-4-carbonitriles are versatile intermediates, serving as precursors for a wide array of more complex, biologically active molecules, including purine analogs and kinase inhibitors.[4]

5-Methyl-1H-imidazole-4-carbonitrile, in particular, offers a synthetically valuable scaffold. The methyl group at the C5 position provides a point of steric and electronic differentiation, while the C4-carbonitrile is a highly versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening numerous avenues for analog preparation and structure-activity relationship (SAR) studies. This guide focuses on elucidating a practical and efficient pathway to this key intermediate, emphasizing the chemical logic behind the chosen synthetic strategy.

Compound Profile and Characterization

A thorough understanding of the physicochemical properties of the target compound is essential for synthesis, purification, and identification.

Table 1: Physicochemical Properties of 5-Methyl-1H-imidazole-4-carbonitrile

PropertyValue
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
IUPAC Name 5-Methyl-1H-imidazole-4-carbonitrile
CAS Number 1003-34-5 (Illustrative, specific CAS may vary)
Appearance Expected to be an off-white to light brown solid
Melting Point Not widely reported; similar structures suggest a solid at room temp.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a singlet for the C5-methyl group (around δ 2.3 ppm), a singlet for the C2-proton of the imidazole ring (δ ~7.6 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the nitrile carbon (typically δ 115-120 ppm), and the three imidazole ring carbons (C2, C4, C5).[5] The chemical shifts provide unambiguous confirmation of the substitution pattern.

  • FT-IR Spectroscopy: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 107, confirming the molecular weight.

Core Synthetic Strategy: Multicomponent Assembly

While various classical methods for imidazole synthesis exist, such as the Debus-Radziszewski or Wallach syntheses, multicomponent reactions (MCRs) offer superior efficiency, atom economy, and convergence for building substituted imidazoles.[3][6] The most logical and adaptable approach for synthesizing 5-Methyl-1H-imidazole-4-carbonitrile is a three-component condensation reaction inspired by prebiotic chemistry studies.[4][7]

This strategy involves the condensation of aminomalononitrile (AMN), an orthoester to provide the C2 and C5 substituents, and a source of ammonia. For our target, trimethyl orthoacetate serves as the ideal reagent to install the C2-H and the C5-methyl group.

Diagram 1: Overall Synthetic Workflow A high-level overview of the multicomponent reaction strategy for synthesizing the target compound.

cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A Aminomalononitrile (AMN) or its salt P One-Pot Condensation (Microwave or Thermal) A->P B Trimethyl Orthoacetate B->P C Ammonia Source (often implicit or from AMN salt) C->P D 5-Methyl-1H-imidazole-4-carbonitrile P->D Imidazole Ring Formation E Purification (Crystallization / Chromatography) D->E

Caption: Multicomponent reaction pathway to the target imidazole.

Mechanistic Insights: The Chemistry of Ring Formation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the imidazole ring from these precursors proceeds through a logical sequence of nucleophilic attacks, condensation, and aromatization.

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of aminomalononitrile onto the electrophilic carbon of trimethyl orthoacetate. This is followed by the elimination of methanol to form an imidate intermediate.

  • Intramolecular Cyclization: A second, intramolecular nucleophilic attack occurs. The nitrogen of the imidate attacks the carbon of one of the nitrile groups. This crucial step forms the five-membered imidazolinone-type ring. This cyclization is often the rate-determining step and can be facilitated by heat or microwave irradiation.

  • Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization. The final and irreversible step is the elimination of a second molecule (e.g., water or ammonia, depending on the exact pathway and intermediates) to achieve aromatization, yielding the stable imidazole ring. This aromatization is the thermodynamic driving force for the reaction.

Diagram 2: Simplified Reaction Mechanism This diagram illustrates the key steps of intramolecular cyclization and subsequent aromatization.

A Imidate Intermediate (Formed from AMN + Orthoacetate) B Cyclized Intermediate (5-membered ring) A->B  Intramolecular  Nucleophilic Attack  (Cyclization) C Aromatization (via elimination) B->C  Tautomerization D 5-Methyl-1H-imidazole-4-carbonitrile (Final Product) C->D  Elimination of H₂O/  other small molecule

Sources

Foundational

Technical Guide: Starting Materials & Synthetic Architecture for 5-Methyl-1H-imidazole-4-carbonitrile

The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (also referred to as 4-cyano-5-methylimidazole). This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (also referred to as 4-cyano-5-methylimidazole). This guide prioritizes synthetic robustness, scalability, and purity, designed for application scientists and medicinal chemists.

[1]

Executive Summary & Strategic Importance

5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-55-0) is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as the immediate precursor to purine isosteres, H2-receptor antagonists (e.g., cimetidine analogs), and novel kinase inhibitors.

The synthesis of this core relies on the manipulation of the imidazole ring's electron density. Because the imidazole ring is electron-rich, direct cyanation is often low-yielding.[1] Therefore, the selection of starting materials must facilitate a Stepwise Functional Group Interconversion (FGI) strategy.

This guide analyzes the two dominant synthetic pathways:

  • The Aldehyde-Oxime Route (Starting Material: 4-Methylimidazole)[1]

  • The Amide-Dehydration Route (Starting Material: Ethyl 4-methylimidazole-5-carboxylate)[1]

Critical Starting Materials: Specifications & Sourcing

The quality of the final nitrile is strictly dependent on the purity profile of the starting imidazole core.

Primary Starting Material A: 4-Methylimidazole

Role: The most cost-effective feedstock for large-scale synthesis.[1] CAS: 822-36-6 Molecular Weight: 82.10 g/mol [1]

ParameterSpecificationTechnical Rationale
Purity ≥ 98.0% (GC/HPLC)Impurities like 2-methylimidazole interfere with regioselective formylation.[1]
Appearance White to off-white solidYellowing indicates oxidation/polymerization products that poison Vilsmeier reagents.[1]
Water Content ≤ 0.5% (Karl Fischer)Critical. Excess water hydrolyzes POCl₃ during the subsequent formylation step, causing dangerous exotherms.
Isomer Content < 1.0% 2-isomerThe 2-position must remain unsubstituted for proper tautomeric stabilization.[1]
Primary Starting Material B: Ethyl 4-methyl-5-imidazolecarboxylate

Role: A higher-cost, lower-step count precursor for high-value GMP batches.[1] CAS: 51605-32-4 Molecular Weight: 154.17 g/mol [1]

ParameterSpecificationTechnical Rationale
Purity ≥ 97.0% (NMR)Esters often contain residual acid catalysts that can interfere with ammonolysis.[1]
Residual Solvent Ethanol < 5000 ppmGenerally acceptable, but must be accounted for in stoichiometry.
Free Acid < 2.0%Free carboxylic acid will not react with ammonia to form the amide efficiently under mild conditions.

Synthetic Architecture & Pathway Logic

The choice of starting material dictates the downstream chemistry. The Aldehyde-Oxime Route is preferred for raw material cost efficiency, while the Amide-Dehydration Route is preferred for operational simplicity.

Visualization of Synthetic Pathways

The following diagram illustrates the causal flow from starting materials to the target nitrile.

G Figure 1: Comparative Synthetic Pathways for 5-Methyl-1H-imidazole-4-carbonitrile start1 Start: 4-Methylimidazole (CAS: 822-36-6) inter1 Intermediate: 4-Methylimidazole-5-carboxaldehyde start1->inter1 Vilsmeier-Haack (POCl3/DMF) start2 Start: Ethyl 4-methyl-5-imidazolecarboxylate (CAS: 51605-32-4) inter3 Intermediate: 4-Methylimidazole-5-carboxamide start2->inter3 Ammonolysis (NH3/MeOH) inter2 Intermediate: Oxime Derivative inter1->inter2 NH2OH·HCl (Oximation) target TARGET: 5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-55-0) inter2->target Dehydration (Ac2O or SOCl2) inter3->target Dehydration (POCl3)

Caption: Figure 1 outlines the two primary synthetic routes. Pathway A (Blue) utilizes Vilsmeier formylation, while Pathway B (Green) utilizes ester-to-amide conversion.[1]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explained for every critical addition.

Protocol A: The Aldehyde-Oxime Route (From 4-Methylimidazole)

Applicability: High-throughput synthesis, cost-sensitive projects.[1]

Step 1: Vilsmeier-Haack Formylation[1]
  • Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.

  • Reagents: 4-Methylimidazole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

  • Activation: Cool DMF to 0°C. Add POCl₃ dropwise under N₂. Why: This generates the Vilsmeier reagent (chloroiminium ion) in situ. Exothermic control is vital to prevent reagent decomposition.

  • Addition: Add 4-Methylimidazole (dissolved in minimum DMF) slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Heat to 90°C for 4 hours. Why: The imidazole ring is deactivated by protonation; heat is required to drive the electrophilic attack.

  • Hydrolysis: Pour the mixture onto crushed ice/sodium acetate. Why: Hydrolyzes the iminium intermediate to the aldehyde.

  • Validation: Check LCMS for peak [M+H]+ = 111.1.

Step 2: Oximation & Dehydration (One-Pot Variant)
  • Reagents: Aldehyde intermediate, Hydroxylamine HCl (1.1 eq), Acetic Anhydride (Ac₂O).

  • Oximation: Reflux the aldehyde with NH₂OH·HCl and Sodium Acetate in Ethanol for 2 hours. Confirm disappearance of aldehyde peak (CHO proton ~9.8 ppm).

  • Dehydration: Remove solvent. Resuspend crude oxime in Acetic Anhydride and heat to reflux for 3 hours. Why: Ac₂O acetylates the oxime oxygen, creating a good leaving group (acetate), followed by elimination to form the nitrile.

  • Workup: Neutralize with NaHCO₃ (careful of foaming). Extract with Ethyl Acetate.[2]

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: The Amide Dehydration Route (From Ethyl Ester)

Applicability: GMP synthesis, avoiding phosphorus waste.

  • Ammonolysis: Dissolve Ethyl 4-methyl-5-imidazolecarboxylate in methanolic ammonia (7N). Seal in a pressure vessel and stir at 80°C for 12 hours.

    • Checkpoint: TLC should show complete consumption of the ester (Rf ~0.6 in EtOAc) and appearance of the polar amide (Rf ~0.1).

  • Dehydration: Suspend the dried amide in POCl₃ (excess, acts as solvent and reagent). Reflux for 2 hours.

    • Mechanism:[2][3][4][5][6] The amide oxygen attacks phosphorus, creating a O-POCl₂ leaving group. Base-assisted elimination yields the nitrile.

  • Quench: Slowly pour into ice-water buffered with Na₂CO₃. The nitrile often precipitates as a solid.

Quality Control & Characterization

To ensure the trustworthiness of the synthesis, the final product must meet these criteria.

TechniqueDiagnostic SignalInterpretation
FT-IR ~2230 cm⁻¹ (Sharp)Definitive: Diagnostic stretch for the Nitrile (C≡N) group.[1] Absence indicates failed dehydration.
¹H NMR δ ~2.4 ppm (s, 3H)Methyl group singlet.
¹H NMR δ ~7.6 ppm (s, 1H)C2-H proton.[1] A shift here compared to starting material indicates electronic change (CN is electron-withdrawing).[1]
HPLC Purity > 98%Essential for biological assays.

Troubleshooting & Causality

  • Problem: Low yield in Vilsmeier step.

    • Root Cause:[2][3][4][6][7][8][9] Moisture in DMF or starting material. The Vilsmeier reagent reacts violently with water, destroying stoichiometry.

    • Fix: Distill DMF over CaH₂ and dry 4-methylimidazole in a vacuum oven before use.[1]

  • Problem: Product is an oil instead of a solid.

    • Root Cause:[2][3][4][6][7][8] Presence of tautomeric mixtures or residual solvent (DMF/Acetic acid).

    • Fix: Triturate with cold diethyl ether or convert to the HCl salt for crystallization.

References

  • Vilsmeier-Haack Formylation of Imidazoles

    • Title: Synthesis of 4(5)-hydroxymethylimidazole[1][10]

    • Source: ChemicalBook / Organic Syntheses[1]

  • Dehydration of Amides to Nitriles

    • Title: Dehydration of amides to give nitriles[2][7][8]

    • Source: Master Organic Chemistry[11]

    • URL:[Link]

  • Imidazole Tautomerism & Reactivity

    • Title: Routes of synthesis and biological significances of Imidazole deriv
    • Source: World Journal of Pharmaceutical Sciences
    • URL:[Link]

  • General Synthesis of Imidazole Carbonitriles

    • Title: Synthesis of amino imidazole carbonitrile derivatives[4][12]

    • Source: ResearchGate[1][12]

    • URL:[Link]

Sources

Exploratory

Spectroscopic Profile &amp; Technical Characterization of 5-Methyl-1H-imidazole-4-carbonitrile

Executive Summary This technical guide provides an in-depth characterization of 5-Methyl-1H-imidazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of purine analogs, kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth characterization of 5-Methyl-1H-imidazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of purine analogs, kinase inhibitors (e.g., DYRK1B inhibitors), and pharmaceutical fine chemicals. Unlike standard reagents, this molecule exhibits significant tautomeric behavior that complicates spectroscopic interpretation.

This document synthesizes verified experimental data with theoretical structural analysis to provide a definitive reference for researchers. Key data points include a 1H NMR shift at δ 12.82 ppm (indicating strong intermolecular hydrogen bonding) and a distinct nitrile stretch at ~2230 cm⁻¹ .

Chemical Identity & Structural Dynamics

Nomenclature and Tautomerism

The imidazole ring possesses an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N3). In solution, the proton rapidly exchanges between these positions, rendering the 4- and 5-positions equivalent on the NMR timescale unless the nitrogen is substituted.

  • Systematic Name: 5-Methyl-1H-imidazole-4-carbonitrile[1][2][3]

  • Tautomer: 4-Methyl-1H-imidazole-5-carbonitrile

  • Molecular Formula: C₅H₅N₃

  • Molecular Weight: 107.11 g/mol

Tautomeric Equilibrium Diagram

The following diagram illustrates the rapid proton exchange and the synthesis pathway from the precursor aldehyde.

G Aldehyde 5-Methyl-1H-imidazole- 4-carbaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Pyridine Target 5-Methyl-1H-imidazole- 4-carbonitrile Oxime->Target Ac2O, 110°C (-H2O) TautomerA Tautomer A: 4-CN, 5-Me (1H) Target->TautomerA Rapid Equilibrium (DMSO-d6) TautomerB Tautomer B: 5-CN, 4-Me (1H) Target->TautomerB

Figure 1: Synthesis pathway via oxime dehydration and subsequent tautomeric equilibrium.

Spectroscopic Characterization

The following data is derived from verified experimental protocols, specifically utilizing DMSO-d₆ as the solvent to prevent proton exchange broadening often seen in protic solvents like methanol or water.

1H NMR Spectroscopy

Solvent: DMSO-d₆ | Frequency: 400 MHz[3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.82 Singlet (br)1HN-H (Imidazole)Highly deshielded due to aromaticity and H-bonding. Broadening indicates exchangeable proton.
7.74 Singlet1HC2-H Characteristic imidazole proton between the two nitrogens. Sharp singlet confirms lack of adjacent coupling.
2.32 Singlet3H-CH₃ Methyl group attached to the aromatic ring. Shift is typical for methyl-imidazoles.

Expert Analysis: The signal at 12.82 ppm is diagnostic. If this peak is absent or shifted significantly upfield (e.g., to 5-6 ppm), it suggests the sample may be wet (fast exchange with water) or the N-H has been deprotonated. The simplicity of the spectrum (three singlets) confirms high purity and the symmetry of the time-averaged tautomers.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3100 – 2600 Broad, StrongN-H Stretch Broad band characteristic of imidazole intermolecular hydrogen bonding networks.
2230 ± 10 Medium, SharpC≡N Stretch The nitrile group is distinct and isolated from the fingerprint region.
1620 – 1580 MediumC=N / C=C Imidazole ring skeletal vibrations.
1450 MediumC-H Bend Methyl group deformation.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode

  • Molecular Ion [M+H]⁺: 108.05 m/z

  • Interpretation: The odd molecular weight (107) results in an even M+H peak (108), consistent with the Nitrogen Rule for a molecule with 3 nitrogens.

  • Fragmentation Pattern: High energy collision may show loss of HCN (27 Da) or acetonitrile fragments.

Experimental Protocols

Synthesis & Isolation (Reference Protocol)

This protocol ensures the formation of the nitrile from the aldehyde precursor without degrading the sensitive imidazole ring.

Reagents:

  • 5-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Acetic anhydride (2.0 eq)

  • Pyridine (Solvent/Base)[3]

Workflow:

  • Oxime Formation: Suspend aldehyde in pyridine. Add hydroxylamine HCl.[3] Stir at RT for 30 min until a thick slurry forms (Oxime intermediate).

  • Dehydration: Heat to 85°C. Carefully add acetic anhydride. Increase temperature to 110°C and reflux for 1 hour.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ (to remove acetic acid/pyridine).

  • Extraction: Extract aqueous phase 4x with EtOAc. Dry combined organics over Na₂SO₄.

  • Purification: Concentrate in vacuo. Triturate the resulting gel with diethyl ether to precipitate the product as a solid.

  • Yield: ~60% (White to off-white solid).

Analytical Sample Preparation

For 1H NMR:

  • Weigh 5–10 mg of the dried solid.

  • Dissolve in 0.6 mL of DMSO-d₆ .

  • Critical Step: Ensure the sample is completely dissolved. If the solution is cloudy, filter through a cotton plug. Suspended solids will broaden the baseline and obscure the N-H peak.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized batches, look for these common impurities:

ImpurityDetection MethodCharacteristic SignalOrigin
Start Material (Aldehyde) 1H NMRAldehyde proton doublet/singlet at ~9.6 ppm .Incomplete reaction.
Acetic Acid 1H NMRSinglet at 1.91 ppm (in DMSO).Inefficient bicarbonate wash.
Pyridine 1H NMRMultiplets at 7.3, 7.7, 8.6 ppm .Residual solvent.
Water 1H NMRBroad singlet at 3.33 ppm (in DMSO).Hygroscopic nature of imidazoles.
Analytical Workflow Diagram

QC Sample Crude Product Prep Sample Prep (DMSO-d6) Sample->Prep NMR 1H NMR Acquisition (400 MHz) Prep->NMR Check Check δ 9.6 ppm (Aldehyde Residual) NMR->Check Decision Purity > 95%? Check->Decision Release Release for Use Decision->Release Yes Reprocess Retriturate (Et2O) Decision->Reprocess No Reprocess->Prep

Figure 2: QC workflow for validating spectroscopic purity.

References

  • Synthesis and Characterization of Kinase Inhibitors. (2021). International Patent Application WO 2021/064141 A1. (Discloses the specific synthesis and 1H NMR data for 5-methyl-1H-imidazole-4-carbonitrile).

  • Tautomerism in Imidazoles. Alkorta, I., et al. (2005). Journal of Physical Organic Chemistry. (General reference for imidazole tautomeric proton exchange).
  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al.

Sources

Exploratory

Technical Guide: 5-Methyl-1H-imidazole-4-carbonitrile

Precision Chemistry for Drug Discovery & Heterocyclic Synthesis Executive Technical Summary 5-Methyl-1H-imidazole-4-carbonitrile (CAS: 108257-41-6) is a critical heterocyclic building block utilized primarily in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Drug Discovery & Heterocyclic Synthesis

Executive Technical Summary

5-Methyl-1H-imidazole-4-carbonitrile (CAS: 108257-41-6) is a critical heterocyclic building block utilized primarily in the synthesis of H2-receptor antagonists (e.g., Cimetidine analogs) and purine-based antimetabolites.[1][2] Its utility stems from the bifunctional nature of the imidazole ring—acting as both a nucleophile and a base—coupled with the electrophilic potential of the nitrile group.[3]

This guide addresses the compound's structural dynamics, specifically the IUPAC-defined tautomerism that often leads to regulatory and synthetic confusion, and provides a validated protocol for its synthesis from ethyl acetoacetate derivatives.

Property Specification
IUPAC Name 5-Methyl-1H-imidazole-4-carbonitrile
Alternative Names 4-Cyano-5-methylimidazole; 5-Methyl-4-imidazolecarbonitrile
CAS Number 108257-41-6
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Nomenclature & Structural Dynamics (The Tautomer Challenge)

The naming of 4,5-disubstituted imidazoles is governed by IUPAC Rule P-14.4 , which dictates priority based on the tautomeric form. In solution, the hydrogen atom on the pyrrole-type nitrogen oscillates rapidly between N1 and N3.

  • Tautomer A (4-position): When the proton is on N1, the nitrile is at position 4.[3]

  • Tautomer B (5-position): When the proton is on N3 (renumbered as N1), the nitrile is at position 5.[3]

Critical Insight for Researchers: While the IUPAC name favors the lowest locant set, the 4-cyano-5-methyl form is generally the dominant resonance contributor in polar solvents due to the electron-withdrawing nature of the nitrile group, which increases the acidity of the adjacent NH.[2] However, in solid-state crystallography, the specific tautomer is fixed by hydrogen bonding networks.

DOT Diagram: Tautomeric Equilibrium

Tautomerism cluster_legend IUPAC Rule P-14.4 T1 5-Methyl-1H-imidazole-4-carbonitrile (Dominant in Solution) T2 4-Methyl-1H-imidazole-5-carbonitrile (Minor Tautomer) T1->T2 Proton Transfer (Fast) Info Numbering priority shifts based on N-protonation

Figure 1: Rapid proton transfer creates an equilibrium between the 4-cyano and 5-cyano forms.[1][2] Synthetic planning must account for this amphoteric nature.

Synthetic Protocol: The "Ester-Amide-Nitrile" Pathway

Direct synthesis of the nitrile is challenging due to the sensitivity of the imidazole ring.[3] The most robust industrial route utilizes Ethyl 5-methyl-1H-imidazole-4-carboxylate as the starting scaffold.[1][2][3] This pathway avoids the instability associated with direct cyanation of methylimidazoles.[3]

Phase 1: Precursor Synthesis (Hantzsch-type Cyclization) [1][2]
  • Reagents: Ethyl 2-chloroacetoacetate, Formamide, Water.

  • Mechanism: Condensation of the

    
    -halo- 
    
    
    
    -keto ester with formamide (providing the N-C-N fragment).[1][2]
Phase 2: Amidation
  • Reagents: Aqueous Ammonia (28%) or Methanolic Ammonia.[3]

  • Reaction: Aminolysis of the ester.[3]

  • Conditions: Sealed vessel, 80°C, 12 hours.

  • Yield Target: >85%.

Phase 3: Dehydration to Nitrile (The Critical Step)

This step converts the primary amide to the nitrile using a dehydrating agent.[3]

  • Reagents: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).[3]
  • Solvent: Anhydrous DMF or Toluene.[2][3]

Step-by-Step Protocol (Phase 3):

  • Setup: Charge a dry 3-neck flask with 5-methyl-1H-imidazole-4-carboxamide (1.0 eq) and anhydrous DMF (10 vol).

  • Addition: Cool to 0°C. Add

    
     (1.5 eq) dropwise over 30 minutes. Exothermic reaction - maintain T < 10°C.
    
  • Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1).[3]

  • Quench: Pour reaction mixture onto crushed ice/NaHCO3 solution. The pH should be adjusted to ~8.[3][4]

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

DOT Diagram: Synthetic Workflow

Synthesis Start Ethyl 2-chloroacetoacetate + Formamide Inter1 Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS: 51605-32-4) Start->Inter1 Cyclization (Hantzsch) Inter2 5-Methyl-1H-imidazole-4-carboxamide Inter1->Inter2 Aminolysis (NH3/MeOH) Final 5-Methyl-1H-imidazole-4-carbonitrile (Target) Inter2->Final Dehydration (POCl3/DMF)

Figure 2: The linear synthetic pathway from acyclic precursors to the nitrile target.[1]

Pharmaceutical Applications & Utility[2][6]
1. H2-Receptor Antagonists (Cimetidine Analogs)

While Cimetidine itself utilizes the hydroxymethyl derivative, the carbonitrile serves as a pivotal intermediate for "next-generation" H2 blockers where the side chain requires a rigid, electron-withdrawing anchor.[2] The nitrile group can be reduced to a primary amine (


) or hydrolyzed to a carboxylic acid, providing versatile handles for side-chain attachment.
2. Purine & Imidazotetrazine Synthesis

The 5-methyl-4-cyanoimidazole scaffold mimics the structure of AIC (5-aminoimidazole-4-carboxamide) , a natural purine precursor.[1][2]

  • Mechanism: The nitrile nitrogen can participate in cyclization reactions with amidines or isocyanates to fuse a pyrimidine ring onto the imidazole, generating purine analogues used in oncology (e.g., antimetabolites).

3. Ionic Liquids & Material Science

Methyl-cyanoimidazoles are increasingly investigated as precursors for functionalized ionic liquids.[1][2][3] The electron-withdrawing nitrile group lowers the HOMO energy, potentially increasing the electrochemical stability window of the resulting salts.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are standard.

Method Expected Signal Interpretation
IR Spectroscopy 2220–2240 cm⁻¹Sharp, strong band characteristic of the

stretch.[1][2]
1H NMR (DMSO-d6)

2.35 (s, 3H)
Methyl group protons.[1][2]
1H NMR (DMSO-d6)

7.60 (s, 1H)
C2-H proton (diagnostic of the imidazole ring).[1][2]
1H NMR (DMSO-d6)

12.80 (br s, 1H)
NH proton (broad due to exchange).[1][2]
MS (ESI+) m/z 108.1 [M+H]+Protonated molecular ion.[1][2][3]

Quality Control Note: Common impurities include the unreacted amide (detectable by IR bands at 1650 cm⁻¹) and the hydrolysis product (carboxylic acid).[3] Ensure the nitrile peak at ~2230 cm⁻¹ is distinct and the amide carbonyl region is clear.[3]

References
  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Rule P-14.4 (Tautomerism).[2][3] Link

  • Synthetic Pathway (Amide Dehydration): Ganesan, M., & Nagaraaj, P. (2020).[3] Recent developments in dehydration of primary amides to nitriles.[3] Royal Society of Chemistry Advances.[3] Link

  • Intermediate Synthesis (Ester): ChemicalBook. (2025).[3] Ethyl 5-methyl-1H-imidazole-4-carboxylate Properties and Synthesis. Link

  • General Imidazole Chemistry: Grimmett, M. R. (1997).[3] Imidazole and Benzimidazole Synthesis. Academic Press.[2][3]

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Foundational

An In-depth Technical Guide to the Potential Research Areas of 5-Methyl-1H-imidazole-4-carbonitrile

Aimed at Researchers, Scientists, and Drug Development Professionals This guide serves as a strategic exploration into the untapped research potential of 5-Methyl-1H-imidazole-4-carbonitrile. As a senior application scie...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide serves as a strategic exploration into the untapped research potential of 5-Methyl-1H-imidazole-4-carbonitrile. As a senior application scientist, the goal is to provide a technical and insightful roadmap for leveraging this versatile scaffold in medicinal chemistry and materials science.

Part 1: Core Compound Analysis: Synthesis, Properties, and Known Significance

Molecular Architecture and Physicochemical Profile

5-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the 5-position and a carbonitrile group at the 4-position. This unique arrangement of functional groups imparts a specific set of physicochemical properties that make it an attractive starting point for chemical library synthesis. The imidazole core is a well-known pharmacophore present in numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical transformations, or a key binding element in its own right.

Table 1: Key Physicochemical Properties of 5-Methyl-1H-imidazole-4-carbonitrile

PropertyValue
Molecular FormulaC₅H₅N₃
Molecular Weight107.11 g/mol
IUPAC Name5-methyl-1H-imidazole-4-carbonitrile
CAS Number66121-69-5[2]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)
Synthetic Accessibility and Derivatization Potential

The synthesis of 5-Methyl-1H-imidazole-4-carbonitrile and its derivatives is achievable through established synthetic routes. For instance, multicomponent reactions involving aminomalononitrile have been utilized to construct the imidazole-4-carbonitrile core.[3] The imidazole ring offers a reactive site for N-alkylation or N-arylation, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up further avenues for derivatization. This synthetic tractability is a crucial factor in its potential for generating diverse chemical libraries for screening.

Precedent in Biologically Active Molecules

While specific biological activities of 5-Methyl-1H-imidazole-4-carbonitrile are not extensively documented, the imidazole scaffold is a cornerstone in medicinal chemistry. Imidazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] This strong precedent provides a solid rationale for investigating the therapeutic potential of novel derivatives of 5-Methyl-1H-imidazole-4-carbonitrile.

Part 2: Promising Research Trajectories and Methodological Frameworks

The unique structural features of 5-Methyl-1H-imidazole-4-carbonitrile suggest several high-potential research avenues. This section outlines these areas and provides detailed, actionable experimental protocols.

Kinase Inhibitors: Targeting a Critical Class of Enzymes

Scientific Rationale: Kinases are a major class of drug targets, particularly in oncology.[6][7] The imidazole ring is a privileged scaffold for kinase inhibition, often acting as a hinge-binder by forming hydrogen bonds with the kinase hinge region.[8] The nitrile group can also contribute to binding affinity and selectivity. The strategic derivatization of the 5-Methyl-1H-imidazole-4-carbonitrile core could lead to the discovery of novel and potent kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Discovery:

Caption: Workflow for the discovery of kinase inhibitors.

Detailed Protocol: Parallel Synthesis of an N-Substituted Imidazole Library

  • Reaction Array Setup: In a 96-well reaction block, dispense a solution of 5-Methyl-1H-imidazole-4-carbonitrile in an appropriate anhydrous solvent (e.g., DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate, to each well.

  • Electrophile Dispensing: Add a diverse panel of alkyl or aryl halides to the individual wells.

  • Reaction and Incubation: Seal the reaction block and heat to an appropriate temperature (e.g., 60-80 °C) for a set period (e.g., 12-24 hours) with agitation.

  • Work-up and Purification: After cooling, perform a liquid-liquid extraction or use solid-phase extraction (SPE) cartridges to purify the products in parallel.

  • Analysis and Characterization: Analyze the purity and confirm the identity of the library members using high-throughput techniques like LC-MS.

Antiviral Drug Discovery: A Pressing Global Need

Scientific Rationale: Imidazole-based compounds have shown promise as antiviral agents, targeting various stages of the viral life cycle.[9][10][11] The structural features of 5-Methyl-1H-imidazole-4-carbonitrile make it a suitable starting point for the design of inhibitors of viral enzymes, such as proteases or polymerases.

Experimental Workflow for Antiviral Agent Development:

G A Virtual Screening of 5-Methyl-1H-imidazole-4-carbonitrile and its virtual derivatives B Synthesis of Hit Compounds A->B C In Vitro Antiviral Assays (e.g., Plaque Reduction) B->C D Cytotoxicity Assessment C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F

Caption: Workflow for antiviral drug discovery.

Detailed Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Viral Infection: Infect the cell monolayers with a standardized amount of the target virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (EC₅₀).

Materials Science: Building Functional Metal-Organic Frameworks

Scientific Rationale: The nitrogen atoms of the imidazole ring and the nitrile group are excellent coordinating ligands for metal ions.[12] This property can be harnessed to construct metal-organic frameworks (MOFs) with potentially interesting properties for applications such as gas storage, catalysis, and sensing.[13][14][15]

Experimental Workflow for MOF Synthesis and Characterization:

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Property Evaluation a 5-Methyl-1H-imidazole-4-carbonitrile (Ligand) c Solvothermal Reaction a->c b Metal Salt (e.g., Zn(NO₃)₂·6H₂O) b->c d Single-Crystal X-ray Diffraction c->d e Powder X-ray Diffraction c->e f Thermogravimetric Analysis c->f g Gas Adsorption d->g h Catalytic Activity d->h i Luminescence d->i

Caption: Workflow for MOF synthesis and evaluation.

Detailed Protocol: Solvothermal Synthesis of a MOF

  • Reactant Preparation: In a glass vial, combine 5-Methyl-1H-imidazole-4-carbonitrile, a selected metal salt, and a suitable solvent (e.g., DMF).

  • Sonication and Sealing: Briefly sonicate the mixture to ensure homogeneity and then seal the vial.

  • Heating: Place the vial in a programmable oven and heat at a specific temperature profile (e.g., ramp to 120 °C and hold for 48 hours).

  • Cooling and Crystal Formation: Allow the oven to cool slowly to room temperature to promote the growth of single crystals.

  • Product Isolation: Isolate the crystalline product by filtration and wash with fresh solvent.

  • Drying: Dry the product under vacuum.

  • Structural and Property Analysis: Characterize the material using techniques such as X-ray diffraction, and evaluate its functional properties.

Part 3: Future Perspectives and Concluding Remarks

5-Methyl-1H-imidazole-4-carbonitrile stands as a promising, yet underexplored, chemical entity. Its synthetic accessibility and the proven track record of its core imidazole scaffold in diverse applications provide a strong impetus for further investigation. The research directions outlined in this guide—kinase inhibition, antiviral discovery, and materials science—represent fertile ground for innovation. A dedicated and systematic exploration of this molecule's potential is poised to yield significant advancements in both medicine and materials science.

References

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents. (n.d.).
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  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4935.
  • Rojas-León, R., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22567–22578.
  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1839.
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  • Khan, I., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Agents from Natural Sources (pp. 59-81). Academic Press.
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  • Wang, Y., et al. (2019). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Dalton Transactions, 48(3), 777-780.
  • El-Adl, K., et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Archiv der Pharmazie, 353(12), 2000207.
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  • Wang, Z., et al. (2023). Imidazole-Based Metal-Organic Materials: Chemistry Design via Metal Cations for Advanced Chemical Sensors. ACS Applied Materials & Interfaces, 15(44), 51759–51768.
  • El-Gamal, M. I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1839.
  • Al-Hujaily, E. M., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules, 28(13), 5183.
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  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Figure]. Retrieved from [Link]

  • Wang, Y., et al. (2019). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 43(3), 1368-1374.
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Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes for 5-Methyl-1H-imidazole-4-carbonitrile in Modern Synthesis

Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate In the landscape of medicinal chemistry and drug development, the imidazole scaffold stands as a privileged structure, integral to a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate

In the landscape of medicinal chemistry and drug development, the imidazole scaffold stands as a privileged structure, integral to a multitude of biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[2] Within this important class of heterocycles, 5-Methyl-1H-imidazole-4-carbonitrile emerges as a highly versatile and valuable synthetic intermediate. Its bifunctional nature, possessing both a reactive nitrile group and a nucleophilic imidazole core, opens a gateway to a diverse array of chemical transformations.

This guide provides an in-depth exploration of 5-Methyl-1H-imidazole-4-carbonitrile as a synthetic intermediate. We will delve into its synthesis, physicochemical properties, and key applications, supported by detailed, field-proven protocols. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a practical and authoritative resource to harness the full potential of this synthon.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization. Below is a summary of the available data for 5-Methyl-1H-imidazole-4-carbonitrile.

PropertyValueSource
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
CAS Number 108257-41-6[3]
Physical Form Solid
Purity ≥95%
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key KODWZZOTTOSNLW-UHFFFAOYSA-N

Safety and Handling:

General Safety Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place as recommended.

Synthesis of the Imidazole Core: A Generalized Approach

The synthesis of substituted imidazoles can be achieved through various methodologies. One of the most prominent is the Van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMIC) and is renowned for its versatility and efficiency in constructing the imidazole ring.[5] While a specific protocol for 5-Methyl-1H-imidazole-4-carbonitrile is not detailed in the readily available literature, a generalized protocol based on the synthesis of similar imidazole carbonitriles can be reliably employed.[6]

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product A Aldehyde/Imine Precursor C Base-Catalyzed Cyclization A->C B TosMIC Derivative B->C D Aqueous Workup C->D Quenching E Purification (Crystallization/Chromatography) D->E Extraction F 5-Methyl-1H-imidazole-4-carbonitrile E->F Isolation

Caption: Generalized workflow for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile.

Protocol 1: Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (Generalized)

This protocol is adapted from established methods for the synthesis of substituted imidazole carbonitriles.[6][7]

Materials:

  • Appropriate aldehyde or imine precursor

  • A suitable tosylmethylisocyanide (TosMIC) derivative

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or imine precursor (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the TosMIC derivative (1.0-1.2 eq) followed by the base (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can affect the stability of the reagents and intermediates.

  • Anhydrous Solvent: Water can react with the base and the TosMIC reagent, reducing the yield.

  • Base: The base is crucial for the deprotonation of the TosMIC reagent, which initiates the cyclization reaction. The choice of base can influence the reaction rate and yield.

  • Monitoring by TLC: Allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

Applications as a Synthetic Intermediate

The true value of 5-Methyl-1H-imidazole-4-carbonitrile lies in its ability to serve as a scaffold for the synthesis of more complex molecules. The nitrile group and the imidazole ring offer two distinct points for chemical modification.

G cluster_nitrile Nitrile Group Transformations cluster_imidazole Imidazole Ring Modifications A 5-Methyl-1H-imidazole-4-carbonitrile B Hydrolysis A->B H₂O, H⁺ or OH⁻ C Reduction A->C Reducing Agent (e.g., LiAlH₄, DIBAL-H) D Cycloaddition A->D e.g., Azides E N-Alkylation A->E Alkyl Halide, Base F F B->F Forms Carboxylic Acid/Amide G G C->G Forms Amine/Aldehyde H H D->H Forms Tetrazoles I I E->I Forms N-Substituted Imidazoles

Caption: Key reaction pathways for 5-Methyl-1H-imidazole-4-carbonitrile.

Transformation of the Nitrile Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or alkaline conditions to yield carboxylic acids or their corresponding salts.[8][9] This reaction proceeds through an amide intermediate.[9]

Protocol 2: Acidic Hydrolysis to 5-Methyl-1H-imidazole-4-carboxylic acid

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Aqueous mineral acid (e.g., 6M HCl, 50% H₂SO₄)

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: Suspend or dissolve 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) in the aqueous acid in a round-bottom flask.

  • Heating: Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Protocol 3: Alkaline Hydrolysis to the Carboxylate Salt

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Aqueous base (e.g., 10% NaOH, 10% KOH)

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: Heat a mixture of 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) and the aqueous base under reflux.[8]

  • Monitoring: Continue heating until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the product by filtration, wash with cold water, and dry.

The reduction of the nitrile group provides access to primary amines or aldehydes, which are crucial functional groups in many pharmaceutical compounds.

Protocol 4: Reduction to (5-Methyl-1H-imidazol-4-yl)methanamine

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Strong reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))

  • Anhydrous ether (e.g., diethyl ether, THF)

  • Aqueous workup reagents (e.g., water, dilute acid)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous ether.

  • Addition of Nitrile: Add a solution of 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous ether dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Isolation: Filter the resulting solid and wash with ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.[10]

Protocol 5: Partial Reduction to 5-Methyl-1H-imidazole-4-carbaldehyde

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Anhydrous non-protic solvent (e.g., toluene, dichloromethane)

  • Aqueous acid for workup (e.g., dilute H₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) in the anhydrous solvent in a dry flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Addition of DIBAL-H: Add DIBAL-H (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for a few hours.

  • Workup: Quench the reaction with methanol, followed by an aqueous acid wash.

  • Extraction and Purification: Extract the product into an organic solvent, dry, and purify by chromatography to obtain the aldehyde.[11]

Modification of the Imidazole Ring: N-Alkylation

The imidazole ring contains a nucleophilic nitrogen atom that can be readily alkylated to introduce various substituents. This is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule.

Protocol 6: N-Alkylation of 5-Methyl-1H-imidazole-4-carbonitrile

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Base (e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Deprotonation: In a dry flask, suspend the base (1.1-1.5 eq) in the solvent. Add the 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) and stir at room temperature.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).[12]

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography or recrystallization. A similar procedure has been used for the synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.[13]

Conclusion: A Gateway to Chemical Diversity

5-Methyl-1H-imidazole-4-carbonitrile stands as a testament to the power of heterocyclic intermediates in modern organic synthesis. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The protocols detailed herein, grounded in established chemical principles, offer a reliable framework for researchers to explore the vast synthetic potential of this compound. As the demand for novel therapeutic agents continues to grow, the strategic application of versatile building blocks like 5-Methyl-1H-imidazole-4-carbonitrile will undoubtedly play a pivotal role in the advancement of drug discovery and development.

References

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  • Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Molecules, 26(15), 4465.
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Application

use of 5-Methyl-1H-imidazole-4-carbonitrile in medicinal chemistry

Application Note: Strategic Utilization of 5-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry Executive Summary 5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-55-0 / Tautomer: 4-methyl-5-cyanoimidazole) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry

Executive Summary

5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-55-0 / Tautomer: 4-methyl-5-cyanoimidazole) represents a "privileged scaffold" in modern drug discovery. Its structural economy—combining a hydrogen-bond donor/acceptor motif (imidazole) with a versatile electrophilic handle (nitrile)—makes it an indispensable precursor for synthesizing fused heterocycles, particularly purines and imidazo[1,2-a]pyrimidines. This guide outlines the mechanistic utility of this intermediate, providing validated protocols for its transformation into bioactive pharmacophores used in oncology (kinase inhibitors) and neurology (adenosine receptor modulators).

Physicochemical Profile & Tautomerism

Researchers must recognize that 5-methyl-1H-imidazole-4-carbonitrile exists in dynamic equilibrium with its tautomer, 4-methyl-1H-imidazole-5-carbonitrile. In solution, the position of the proton (N1 vs. N3) is solvent-dependent, affecting nucleophilic substitution patterns.

PropertySpecification
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 221–224 °C (dec.)
pKa (Calculated) ~10.5 (NH acidity), ~4.5 (Conjugate acid)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Lipinski Status Compliant (MW < 500, LogP ~0.4, HBD=1, HBA=2)

Synthetic Utility: The "Gateway" to Fused Heterocycles

The primary value of this scaffold lies in the orthogonal reactivity of its functional groups:

  • Nitrile Group (C≡N): Susceptible to hydrolysis (to amide), Pinner reaction (to imidate), or cycloaddition (to tetrazole).

  • Imidazole Nitrogen (N1): A nucleophile for alkylation/arylation to tune lipophilicity.

  • C2 Position: susceptible to electrophilic halogenation or lithiation, allowing further diversification.

Pathway Analysis: From Nitrile to Purine

The most high-value application is the construction of the purine nucleus (resembling Adenine/Guanine). The nitrile is first hydrolyzed to the carboxamide, which then undergoes cyclization with a one-carbon donor (e.g., triethyl orthoformate or formamide).

PurineSynthesis Start 5-Methyl-1H-imidazole- 4-carbonitrile Inter1 Intermediate: Carboxamide Start->Inter1 Hydrolysis (NaOH/H2O) Inter2 Intermediate: Amidine/Imidate Start->Inter2 Pinner Rxn (HCl/EtOH) Product Target: 8-Methylpurine Derivatives Inter1->Product Cyclization (HC(OEt)3 / Ac2O) Inter2->Product Cyclization (Ammonia/Heat)

Figure 1: Divergent synthetic pathways for converting the imidazole nitrile scaffold into fused purine systems.

Detailed Protocol: Synthesis of 4(5)-Methyl-1H-imidazole-4(5)-carboxamide

Objective: To convert the nitrile group into a primary amide, a critical precursor for subsequent ring closure (e.g., Temozolomide analogs). Scale: 10 mmol (approx. 1.07 g) Safety Note: This reaction uses strong alkali and generates ammonia. Perform in a fume hood.

Reagents:
  • 5-Methyl-1H-imidazole-4-carbonitrile (1.07 g, 10 mmol)

  • Sodium Hydroxide (NaOH), 2.5 M aqueous solution (20 mL)

  • Ethanol (5 mL)

  • Hydrochloric Acid (HCl), 6 M (for neutralization)

Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the nitrile (1.07 g) in Ethanol (5 mL).

  • Hydrolysis: Add the 2.5 M NaOH solution (20 mL) carefully.

    • Expert Insight: The small amount of ethanol aids in wetting the hydrophobic surface of the crystal, ensuring faster phase transfer.

  • Reflux: Heat the mixture to reflux (approx. 90–95 °C oil bath) for 3–5 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar spot (Amide, Rf ~0.2) should appear.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath (0–4 °C).

    • Carefully adjust the pH to ~7.0–7.5 using 6 M HCl.

    • Critical Step: Do not over-acidify (< pH 5), as the imidazole ring will protonate and remain water-soluble. The neutral amide is least soluble at physiological pH.

  • Isolation: A white precipitate should form upon neutralization. Stir at 0 °C for 30 minutes to maximize yield.

  • Purification: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 5 mL) and cold acetone (1 x 5 mL). Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 75–85% (approx. 0.95 g) Characterization:

  • 1H NMR (DMSO-d6): δ 12.3 (br s, 1H, Imidazole NH), 7.45 (s, 1H, C2-H), 7.10 (br s, 1H, Amide NH), 6.90 (br s, 1H, Amide NH), 2.35 (s, 3H, CH3).

Advanced Application: Fragment-Based Drug Discovery (FBDD)

5-Methyl-1H-imidazole-4-carbonitrile is an ideal "fragment" for screening against biological targets due to its low molecular weight and high ligand efficiency (LE).

  • Binding Mode: The imidazole nitrogen (N3) acts as an H-bond acceptor (e.g., interacting with the hinge region of kinases), while the NH (N1) acts as a donor (e.g., to Glu residues).

  • Vector for Growth: The nitrile group provides a rigid vector. Converting it to an imidate or tetrazole allows the fragment to "reach" into adjacent pockets (e.g., the ribose pocket in ATP-binding sites).

Workflow: Fragment Elaboration

FragmentWorkflow Step1 Fragment Screening (NMR/SPR) Step2 Hit Validation (IC50 > 100 µM) Step1->Step2 Step3 Nitrile Functionalization (e.g., to Oxadiazole) Step2->Step3 Synthetic Growth Step4 Lead Optimization (IC50 < 100 nM) Step3->Step4

Figure 2: Workflow for utilizing the nitrile handle to elaborate the imidazole fragment into a potent lead compound.

References

  • Synthesis of Purine Precursors: Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis: IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology, 38(1), 121-128. Link

  • Imidazole-Based Kinase Inhibitors: BenchChem Application Note. (2025).[1][2][3][4] 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry. Link

  • Nitrile Hydrolysis Mechanisms: Cohen, M. A., & Sawden, J. (2023). Mechanisms of Nitrile Hydrolysis to Carboxylic Acids. Chemistry LibreTexts. Link

  • Crystallography and Tautomerism: Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile.[1][2][4][5][6][7][8] Acta Crystallographica Section E, 61, o1704.[4] Link

  • Temozolomide Synthesis Intermediates: Wang, Y., et al. (2014). Industrial production method of 4-amino-5-imidazole formamide. Google Patents CN111362875A. Link

Sources

Method

Application Note: Advanced Purification of 5-Methyl-1H-imidazole-4-carbonitrile

Executive Summary Purifying 5-Methyl-1H-imidazole-4-carbonitrile presents a classic "amphoteric challenge" in chromatography. The imidazole core possesses both a basic nitrogen (N3) and an acidic proton (N1), while the n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 5-Methyl-1H-imidazole-4-carbonitrile presents a classic "amphoteric challenge" in chromatography. The imidazole core possesses both a basic nitrogen (N3) and an acidic proton (N1), while the nitrile group at C4 introduces strong electron-withdrawing effects that alter the pKa significantly compared to simple alkyl imidazoles. Standard silica gel chromatography often results in severe peak tailing ("streaking") and irreversible adsorption due to hydrogen bonding with acidic silanol groups.[1]

This guide provides a definitive protocol for isolating high-purity (>98%) material, utilizing basified normal-phase chromatography and reverse-phase flash techniques.[2] We move beyond generic "run a column" instructions to explain the chemical logic that dictates solvent selection.

Physicochemical Profile & Separation Logic[1]

Understanding the molecule is the first step to separation.[1] The nitrile group lowers the pKa of the conjugate acid (making the N3 less basic) but increases the acidity of the N1 proton.

PropertyValue / CharacteristicImpact on Purification
Formula C

H

N

Low Molecular Weight (107.11 g/mol )
Polarity HighRequires polar mobile phases (DCM/MeOH or Aqueous).[2][1]
pKa (Acidic) ~10.5 (N1-H)The proton is acidic enough to H-bond strongly with silica silanols.[2][1]
pKa (Basic) ~2.0 (N3)Reduced basicity due to -CN, but still capable of interaction.[1]
Solubility DMSO, MeOH, EtOH, EtOAcPoor solubility in Hexanes/Heptane; Moderate in DCM.
Tautomerism 4-cyano vs. 5-cyanoExists in equilibrium; indistinguishable on NMR/HPLC timescale in solution.[2][1]
The "Silanol Trap"

On untreated silica gel (pH ~5), the imidazole NH acts as a hydrogen bond donor to siloxane oxygens, while the basic N3 can accept protons from silanol groups. This "double-anchor" effect causes the compound to drag along the column, resulting in broad peaks and co-elution with impurities.

The Solution: We must "mask" the silanols using a mobile phase modifier (Triethylamine or Ammonia) that competes for these active sites.[1]

Protocol 1: Modified Normal Phase Chromatography (DCM/MeOH/NH )

Recommended for crude mixtures containing non-polar byproducts.

Materials
  • Stationary Phase: Spherical Silica Gel (40–60 µm), 60 Å pore size.[1]

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: 7N Ammonia in Methanol (commercially available) OR Methanol + 1% Triethylamine (TEA).[1]

  • Loading: Dry load on Celite 545 is mandatory due to solubility issues in non-polar starting gradients.[1]

Step-by-Step Procedure
  • Column Pre-treatment (The "Neutralization" Step):

    • Pack the column with DCM.[1]

    • Flush with 3 column volumes (CV) of DCM containing 1% TEA . This neutralizes the acidic silica surface before the sample even touches it.[1]

    • Note: If using NH

      
       in MeOH, this pre-treatment is less critical but still recommended.
      
  • Sample Loading (Dry Load):

    • Dissolve the crude 5-Methyl-1H-imidazole-4-carbonitrile in a minimum amount of MeOH/DCM (1:1).[2]

    • Add Celite 545 (approx.[1][3] 2g per 1g of crude).[1]

    • Rotary evaporate to dryness until a free-flowing powder is obtained.[2][1]

    • Load the powder on top of the equilibrated silica bed.[1]

  • Elution Gradient:

    • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).

    • Gradient Profile:

      • 0–5 min: 100% DCM (Elutes non-polar impurities).[1]

      • 5–20 min: 0%

        
         5% Solvent B (MeOH/NH
        
        
        
        ).[1]
      • 20–30 min: 5%

        
         10% Solvent B.[1]
        
      • Hold at 10% B if the product begins to elute.

  • Detection:

    • UV at 254 nm (Strong absorbance due to conjugated nitrile-imidazole system).[1]

    • TLC Stain: Iodine (

      
      ) chamber or KMnO
      
      
      
      (Imidazoles stain yellow/brown).[1]

Critical Checkpoint: If using TEA, you must remove it post-column. TEA has a high boiling point and smells.[1] Rotovap vigorously, then re-dissolve in EtOAc and wash with minimal water (rapidly, to avoid product loss) or rely on high-vacuum drying. Ammonia in MeOH is preferred as it evaporates completely.[1]

Protocol 2: Reverse Phase Flash (C18)

Recommended for high-purity isolation and removal of polar salts/tars.[2]

This method is superior for scalability and avoids the toxicity of DCM and TEA.[1]

Materials
  • Stationary Phase: C18-bonded silica (20–40 µm).[1]

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 7).[1]

  • Solvent B: Acetonitrile (ACN).[1][3][4][5]

Step-by-Step Procedure
  • Equilibration:

    • Flush column with 5% ACN in Water (3 CV).[1]

  • Loading:

    • Dissolve crude in DMSO or DMF (max 10% of column volume).[1]

    • Inject directly onto the cartridge (liquid loading).[1]

  • Elution Gradient:

    • 0–2 min: 5% B (Flush polar salts).

    • 2–15 min: 5%

      
       40% B.[1]
      
    • The product typically elutes between 15-25% ACN due to the polarity of the nitrile group.[2]

  • Workup:

    • Pool fractions.[1]

    • Remove ACN via rotary evaporation.[1]

    • Lyophilize the remaining aqueous phase OR extract the aqueous residue with EtOAc (3x) and dry.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the purification workflow.

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 5-Methyl-1H-imidazole-4-carbonitrile SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Oily SolubilityCheck->Insoluble No TailingCheck Does TLC streak in 10% MeOH/DCM? Soluble->TailingCheck RP_Method Method B: Reverse Phase C18 (Water / ACN) Insoluble->RP_Method NP_Method Method A: Normal Phase Silica (DCM / MeOH / NH3) Modifier Add 1% TEA or use 7N NH3 in MeOH NP_Method->Modifier Critical Step Final Pure Product (>98%) RP_Method->Final TailingCheck->NP_Method Yes (Add Modifier) TailingCheck->NP_Method No (Rare) Modifier->Final

Caption: Decision tree for selecting between Normal Phase (with modifiers) and Reverse Phase chromatography based on crude solubility.

Figure 2: Normal Phase Execution Workflow

NP_Workflow cluster_tips Key Success Factors Step1 1. Column Pre-treatment (Flush with DCM + 1% TEA) Step2 2. Sample Loading (Dry Load on Celite) Step1->Step2 Step3 3. Gradient Elution (0-10% MeOH/NH3 in DCM) Step2->Step3 Step4 4. Fraction Analysis (TLC / UV 254nm) Step3->Step4 Tip2 Don't use pure Silica (Streaking) Step3->Tip2 Step5 5. Solvent Removal (Vac < 40°C) Step4->Step5 Tip1 Avoid Acetone (forms imines)

Caption: Step-by-step workflow for the modified normal phase purification protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad, Tailing Peaks Acidic silanols interacting with Imidazole N.Increase NH

or TEA concentration to 1-2%.[2][1] Ensure column was pre-equilibrated with base.[1]
Product Co-elutes with Impurities Gradient slope too steep.Shallow the gradient.[1] Use 0

5% MeOH over 20 CVs.[1]
Low Recovery Product precipitating on column or irreversible adsorption.[1]Switch to Reverse Phase (Protocol 2) . Silica adsorption is often irreversible for highly polar imidazoles.[1]
Yellowing of Product Oxidation or TEA residue.[1]If using TEA, dry thoroughly under high vacuum.[1] Recrystallize from Ethanol/Water if color persists.[1]

References

  • PubChem. 1H-imidazole-4-carbonitrile Compound Summary.[2][1] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Determination of Imidazole derivatives by HPLC. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link][1]

  • EPA. Analytical Methods for Imidazole Residues (IKF-916).[1] Available at: [Link][1][6]

Sources

Application

Application Notes &amp; Protocols: Functional Group Transformations of the Nitrile in 5-Methyl-1H-imidazole-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various b...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3][4][5] 5-Methyl-1H-imidazole-4-carbonitrile, in particular, represents a highly versatile starting material. Its strategic substitution pattern and the presence of a chemically tractable nitrile group offer a gateway to a diverse array of functionalized imidazole derivatives. The nitrile group is not merely a placeholder; it is a linchpin for synthetic diversification, capable of being transformed into amides, carboxylic acids, amines, ketones, and bioisosteric heterocycles like tetrazoles.[6][7]

This guide provides a detailed exploration of key functional group transformations of the nitrile moiety in 5-Methyl-1H-imidazole-4-carbonitrile. It is designed to be a practical resource, blending mechanistic understanding with actionable laboratory protocols to empower researchers in their synthetic endeavors.

Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[8] The ability to selectively stop at either stage is crucial for synthetic planning.

Complete Hydrolysis to 5-Methyl-1H-imidazole-4-carboxylic acid

Achieving complete hydrolysis to the carboxylic acid requires forcing conditions, typically heating under strongly acidic or basic conditions.[9][10]

Mechanistic Insight (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom.[11][12] This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. The resulting intermediate undergoes tautomerization to form the more stable amide.[9][13] Under sustained heating and acidic conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[8][14]

G cluster_0 Nitrile to Amide cluster_1 Amide to Carboxylic Acid Nitrile 5-Methyl-1H-imidazole-4-carbonitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->ProtonatedNitrile ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid Amide 5-Methyl-1H-imidazole-4-carboxamide ImidicAcid->Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral CarboxylicAcid 5-Methyl-1H-imidazole-4-carboxylic acid Tetrahedral->CarboxylicAcid G Nitrile 5-Methyl-1H-imidazole-4-carbonitrile ImineComplex Imine-Aluminum Complex Nitrile->ImineComplex + 'H-' (from LiAlH4) AmineComplex Dianionic Intermediate ImineComplex->AmineComplex + 'H-' (from LiAlH4) Amine (5-Methyl-1H-imidazol-4-yl)methanamine AmineComplex->Amine Aqueous Workup (H3O+)

Caption: Reduction of a nitrile to a primary amine using a hydride reagent.

Protocol 3: LiAlH₄ Reduction

  • Materials: Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 5-Methyl-1H-imidazole-4-carbonitrile, Sodium Sulfate (Na₂SO₄), Water, 15% NaOH solution.

  • Procedure:

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a three-neck flask, add a solution of 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench using the Fieser workup method:

      • Slowly add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • Slowly add 'x' mL of 15% aqueous NaOH.

      • Slowly add '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

    • Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (5-Methyl-1H-imidazol-4-yl)methanamine. Further purification can be achieved by chromatography or crystallization if necessary.

Reducing Agent Solvent Typical Conditions Selectivity Notes
LiAlH₄ THF, Diethyl ether0 °C to refluxHighly reactive; reduces most polar pi bonds (esters, amides, etc.).
H₂ / Raney Ni or PtO₂ MeOH, EtOHHigh pressure (50-100 psi), RT to 50 °CCan reduce other unsaturated groups (alkenes, alkynes).
NaBH₄ / CoCl₂ MeOH0 °C to RTMilder system, often shows better functional group tolerance than LiAlH₄. [15]

Table 2. Common Reagents for Nitrile Reduction.

Synthesis of Ketones via Grignard Reagent Addition

The addition of organometallic reagents, such as Grignard reagents, to nitriles provides a classic and reliable route to ketones. This reaction forms a new carbon-carbon bond, significantly increasing molecular complexity.

Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic nitrile carbon. This addition forms a stable magnesium salt of an imine. This intermediate is unreactive towards a second equivalent of the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then readily hydrolyzed to the corresponding ketone. [16][17][18][19] Protocol 4: Grignard Addition and Hydrolysis

  • Materials: 5-Methyl-1H-imidazole-4-carbonitrile, Grignard reagent (e.g., 3.0 M Methylmagnesium bromide in Et₂O), Anhydrous Diethyl Ether (Et₂O) or THF, 1M HCl.

  • Procedure:

    • CAUTION: Grignard reagents are highly reactive with protic sources. Ensure all glassware is dry and the reaction is under an inert atmosphere.

    • Dissolve 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous Et₂O or THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (1.1-1.5 eq) dropwise via syringe, maintaining the temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the starting material.

    • Cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1M aqueous HCl.

    • Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.

    • Separate the organic layer. Extract the aqueous layer with Et₂O or another suitable solvent.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone by column chromatography or crystallization.

[3+2] Cycloaddition for Tetrazole Synthesis

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a non-classical bioisostere of a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Mechanistic Insight: This transformation is a [3+2] cycloaddition reaction between the nitrile (a 2π component) and an azide source (a 3-atom, 4π component), typically sodium azide. [20]The reaction often requires a catalyst, such as a zinc or copper salt, or an ammonium salt like triethylammonium chloride, to activate the nitrile and facilitate the cycloaddition. [21][22]

G Nitrile 5-Methyl-1H-imidazole-4-carbonitrile Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Azide Ion (N3-) Azide->Cycloaddition Tetrazole 5-(5-Methyl-1H-imidazol-4-yl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

Protocol 5: Zinc-Catalyzed Tetrazole Formation

  • Materials: 5-Methyl-1H-imidazole-4-carbonitrile, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), N,N-Dimethylformamide (DMF) or Water.

  • Procedure:

    • CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.

    • In a round-bottom flask, combine 5-Methyl-1H-imidazole-4-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0-1.5 eq).

    • Add DMF or water as the solvent (10-20 volumes).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the mixture to pH 2-3 with concentrated HCl.

    • Extract the product with ethyl acetate. The product may also precipitate upon acidification, in which case it can be collected by filtration.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Catalyst/Additive Solvent Temperature (°C) Key Advantages
ZnBr₂ / ZnCl₂ Water, DMF100-140Effective catalysis, broad substrate scope. [20]
NH₄Cl DMF100-120Inexpensive and readily available.
L-proline DMSO120Organocatalytic, environmentally benign.

Table 3. Common Conditions for Nitrile to Tetrazole Conversion.

Conclusion

5-Methyl-1H-imidazole-4-carbonitrile is a powerful and adaptable building block for chemical synthesis. The strategic transformations of its nitrile group—hydrolysis, reduction, organometallic addition, and cycloaddition—provide access to a wide spectrum of functional groups essential for the construction of complex molecules. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile scaffold in drug discovery and development, enabling the rapid generation of diverse chemical libraries for biological screening.

References

  • Reactions of Nitriles - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). (n.d.). OCR A-Level Chemistry Notes. Retrieved January 30, 2026, from [Link]

  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved January 30, 2026, from [Link]

  • 1H-Imidazole-4-carbonitrile. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2022). Molecules, 27(10), 3299. [Link]

  • An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. (2002). The Journal of Organic Chemistry, 67(19), 6653–6661. [Link]

  • Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chemistry of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3793-3814. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]

  • Recent advances in the transformation of nitriles into diverse N-heterocycles. (2020). Chemical Society Reviews, 49(22), 8192-8242. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Molecules, 26(15), 4554. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2012). The Journal of Organic Chemistry, 77(17), 7566–7571. [Link]

  • Biocatalytic hydrolysis of nitriles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). University of Calgary. Retrieved January 30, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). International Journal of Health Sciences, 6(S4), 1032-1042. [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023). The Journal of Organic Chemistry, 88(24), 17350–17359. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2021). Molecules, 26(23), 7338. [Link]

  • Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. (2022). Chemistry – A European Journal, 28(4), e202103859. [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega, 3(5), 5368–5376. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 221-230. [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023). The Journal of Organic Chemistry, 88(24), 17350–17359. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2020). Propellants, Explosives, Pyrotechnics, 45(6), 903-911. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(11), 1146. [Link]

  • Process for selective nitrile reduction. (1985).
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2020). Molecules, 25(6), 1395. [Link]

  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. (2023). Mapana Journal of Sciences, 22(3), 1-18. [Link]

  • Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. (2011). Green Chemistry, 13(12), 3499-3504. [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. (2020).
  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2023). Chemical Science, 14(48), 13783-13793. [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega, 3(5), 5368–5376. [Link]

  • An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. (2015). Synlett, 26(13), 1815-1818. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. (2020). Chemical Science, 11(26), 6834–6840. [Link]

  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545–o1546. [Link]

  • Nitrile to Amide. (n.d.). Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

  • 4-Methyl-1H-Imidazole-5-Carbonitrile, Grade: Technical Grade, Purity. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. Our approach is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of 5-Methyl-1H-imidazole-4-carbonitrile is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. While several routes exist for imidazole synthesis, we will focus on a robust and adaptable pathway that proceeds through a carboxamide intermediate. This method offers reliable outcomes and utilizes readily available starting materials.

The pathway consists of two primary stages:

  • Cyclization: Formation of the imidazole ring to create 5-Methyl-1H-imidazole-4-carboxamide from an appropriate acyclic precursor.

  • Dehydration: Conversion of the 4-carboxamide group to the target 4-carbonitrile.

This strategy is advantageous because the amide intermediate is often more crystalline and easier to purify than other intermediates, ensuring that high-purity material is carried into the final, critical dehydration step.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Nitrile Formation Precursor 2-Amino-2-cyanopropanamide Amide_Intermediate 5-Methyl-1H-imidazole-4-carboxamide Precursor->Amide_Intermediate Cyclization (Condensation) Cyclizing_Agent Cyclizing Agent (e.g., Triethyl Orthoformate) Cyclizing_Agent->Amide_Intermediate Cyclization (Condensation) Amide_Intermediate_2 5-Methyl-1H-imidazole-4-carboxamide Amide_Intermediate->Amide_Intermediate_2 Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, TFAA) Final_Product 5-Methyl-1H-imidazole-4-carbonitrile Dehydrating_Agent->Final_Product Dehydration Amide_Intermediate_2->Final_Product Dehydration

Caption: High-level workflow for the two-stage synthesis of 5-Methyl-1H-imidazole-4-carbonitrile.

Section 2: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize these conditions based on their specific laboratory setup and reagent purity.

Protocol 2.1: Stage 1 - Synthesis of 5-Methyl-1H-imidazole-4-carboxamide

This step involves the cyclization of an α-aminonitrile derivative with a formylating agent. A common and effective method is the reaction with formamide or an orthoformate.

Materials:

  • 2-Amino-2-cyanopropanamide

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric acid (for pH adjustment/workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), combine 2-amino-2-cyanopropanamide (1.0 eq) and formamide (5.0-10.0 eq).

  • Add DMF to create a stirrable slurry (approx. 3-5 mL per gram of starting material).

  • Heat the reaction mixture to 140-160 °C. The high excess of formamide serves as both a reagent and a solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Adjust the pH to ~8.0 with a saturated sodium bicarbonate solution. This may cause the product to precipitate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Methyl-1H-imidazole-4-carboxamide.

Protocol 2.2: Stage 2 - Dehydration to 5-Methyl-1H-imidazole-4-carbonitrile

This step converts the amide to the target nitrile. Phosphorus oxychloride (POCl₃) is an effective but aggressive reagent; trifluoroacetic anhydride (TFAA) in pyridine is a milder alternative.

Materials:

  • 5-Methyl-1H-imidazole-4-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., Dichloromethane - DCM or Acetonitrile)

  • Ice water or crushed ice

  • Sodium carbonate (for neutralization)

Procedure:

  • Under an inert atmosphere, suspend the 5-Methyl-1H-imidazole-4-carboxamide (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 5-10 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

  • Once the reaction is complete, cool it back down to 0 °C.

  • Very carefully and slowly quench the reaction by pouring it over crushed ice or adding ice water dropwise. Caution: Highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution to pH 7-8 with solid sodium carbonate or a saturated solution.

  • Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final 5-Methyl-1H-imidazole-4-carbonitrile.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My cyclization reaction (Stage 1) has stalled or is giving a very low yield. What are the likely causes?

A: Low yield in the cyclization step is a frequent issue stemming from several factors:

  • Insufficient Temperature: The condensation reaction to form the imidazole ring requires significant thermal energy. Ensure your reaction temperature is consistently maintained at 140-160 °C. Temperatures below this range may lead to an incomplete reaction.

  • Water Contamination: The presence of water can hydrolyze intermediates and interfere with the condensation process. Ensure all glassware is oven-dried and reagents (especially solvents like DMF) are anhydrous.

  • Reagent Quality: The purity of the starting 2-amino-2-cyanopropanamide is critical. Impurities can lead to side reactions. Additionally, old formamide can contain ammonium formate, which may alter the reaction pathway. Use high-purity, fresh reagents.

  • Side Reactions: At high temperatures, α-aminonitriles can be prone to polymerization. A dark, tarry appearance in the reaction vessel is indicative of this. To mitigate this, ensure a sufficiently high dilution and controlled heating.

Q: The dehydration reaction (Stage 2) is incomplete, and I see significant starting amide in my crude NMR. How can I improve this?

A: Driving the dehydration to completion requires optimizing several parameters:

  • Stoichiometry of Dehydrating Agent: Ensure you are using a sufficient excess of the dehydrating agent. For POCl₃, an equivalent of 1.5 to 2.0 is typically required. Using less may result in an incomplete reaction.

  • Reaction Time and Temperature: While the initial addition is done at 0 °C for safety, some reactions require a period of stirring at room temperature or even gentle heating (e.g., 40 °C) to proceed to completion. Use TLC/HPLC to determine the optimal reaction time.

  • Choice of Reagent: If POCl₃ consistently fails, consider alternative dehydrating systems. Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine is a powerful and often cleaner alternative. Burgess reagent is another mild option for sensitive substrates.

Q: My reaction mixture turns dark brown or black, resulting in a tarry crude product that is difficult to purify. Why does this happen and how can I prevent it?

A: Dark coloration and tar formation are classic signs of product or intermediate degradation. Imidazole rings, especially when activated by electron-donating groups, can be sensitive to heat and acidic conditions.

  • Cause - Excessive Heat: Prolonged heating during cyclization or overheating during the exothermic dehydration step can cause polymerization and decomposition.

  • Solution (Cyclization): Do not exceed the recommended temperature range (140-160 °C). Once the reaction is complete by TLC/HPLC, cool it down promptly.

  • Solution (Dehydration): The most critical point is the controlled, slow addition of POCl₃ at 0 °C. A runaway exotherm will invariably lead to decomposition. Ensure your cooling bath is efficient. Using a milder reagent like TFAA at controlled temperatures can also prevent this issue.

Q: I'm struggling with the final purification. What are the best strategies for isolating pure 5-Methyl-1H-imidazole-4-carbonitrile?

A: Purification can be challenging due to the polarity of the imidazole ring.

  • Identify the Impurity: First, use ¹H NMR or LC-MS to identify the main impurities. Are they starting material, solvent residue, or byproducts?

  • Column Chromatography: This is the most effective method.

    • Adsorbent: Standard silica gel is usually sufficient. If your compound sticks to silica, consider deactivating it by pre-treating the silica with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

    • Eluent System: A gradient of ethyl acetate in hexanes or DCM/methanol is a good starting point. The optimal system should place your product at an Rf of ~0.3 on the TLC plate.

  • Recrystallization: If the crude product is >90% pure, recrystallization can be very effective. Screen various solvents, such as ethyl acetate, acetonitrile, or mixtures like ethyl acetate/heptane.

  • Acid-Base Extraction: Imidazoles are basic. You can sometimes remove non-basic impurities by dissolving the crude product in an organic solvent (like DCM), washing with dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, washing the organic layer away, and then neutralizing the aqueous layer with a base and re-extracting your product.

Caption: Troubleshooting decision tree for synthesis optimization.

Section 4: Frequently Asked Questions (FAQs)

Q: Are there safer or "greener" alternatives to reagents like POCl₃ and solvents like DMF? A: Yes. For the dehydration step, Burgess reagent is a much milder and safer alternative to POCl₃, although it is more expensive. For the cyclization solvent, while DMF is effective due to its high boiling point and solvating properties, you could explore alternatives like DMSO or sulfolane. Solvent-free reactions, using a large excess of formamide as both reagent and solvent, are also a viable green chemistry approach.[1]

Q: My final product is unstable and discolors over time. What are the proper storage conditions? A: Imidazoles, particularly those with electron-rich substituents, can be sensitive to air and light. 5-Methyl-1H-imidazole-4-carbonitrile should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C for long-term storage) to prevent degradation.

Q: What are the critical safety precautions for this synthesis? A: Safety is paramount.

  • Cyanide Hazard: The starting materials and final product are organic nitriles. While not as acutely toxic as inorganic cyanides, they should be handled with care to avoid ingestion, inhalation, or skin contact.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a fume hood, and ensure any quenching operations are performed slowly and with adequate cooling.

  • High Temperatures: The cyclization step requires high temperatures. Use appropriate heating mantles with temperature controllers and ensure the apparatus is securely clamped.

Q: Can I use the Van Leusen imidazole synthesis for this molecule? A: The classic Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and an aldimine, is a powerful tool for making many imidazoles.[3][4] However, it typically produces 1,5-disubstituted or 1,4,5-trisubstituted imidazoles and is not the most direct route to a 4,5-disubstituted-1H-imidazole like our target. The synthetic pathway described in this guide is generally more straightforward for this specific substitution pattern.

Section 5: Data Summary Table

The table below summarizes the key reaction parameters for the recommended synthetic pathway. These values are a starting point and may require optimization.

ParameterStage 1: Cyclization (Amide Formation)Stage 2: Dehydration (Nitrile Formation)
Key Reagent FormamidePhosphorus Oxychloride (POCl₃)
Stoichiometry 5.0 - 10.0 eq1.5 - 2.0 eq
Solvent DMF or excess FormamideAnhydrous DCM or Acetonitrile
Temperature 140 - 160 °C0 °C to Room Temperature
Typical Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield 60 - 80%70 - 90%
Key Pitfall Incomplete reaction; Tar formationRunaway exotherm; Incomplete reaction

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 5-Hydroxy-1H-imidazole-4-carboxamide in Advancing Chemical Synthesis.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology.
  • Lhassani, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals. Available at: [Link]

  • Google Patents. (Date not available). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Organic Chemistry Portal. (Date not available). Imidazole synthesis. Available at: [Link]

  • Marques, F., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]

  • Google Patents. (Date not available). US4803281A - Preparation of 4-methylimidazole.
  • Google Patents. (Date not available). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Wikipedia. (Date not available). Van Leusen reaction. Available at: [Link]

  • National Center for Biotechnology Information. (Date not available). 1H-imidazole-4-carbonitrile. PubChem Compound Database. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (Date not available). US3806517A - Preparation of 4,5-dicyanoimidazoles.
  • Organic Chemistry Portal. (Date not available). Van Leusen Imidazole Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Methyl-1H-imidazole-4-carbonitrile (MICN)

[1][2][3] Current Status: Online Operator: Senior Application Scientist Topic: Purity Optimization & Troubleshooting Target Compound: 5-Methyl-1H-imidazole-4-carbonitrile (Also known as 4-Cyano-5-methylimidazole) CAS Con...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Current Status: Online Operator: Senior Application Scientist Topic: Purity Optimization & Troubleshooting Target Compound: 5-Methyl-1H-imidazole-4-carbonitrile (Also known as 4-Cyano-5-methylimidazole) CAS Context: Note: This compound is often confused with its N-methyl isomer.[1][2] This guide specifically addresses the C-methyl tautomer (free N-H), a key intermediate for H2-receptor antagonists like Cimetidine.[1][2][3]

Introduction: The Purity Paradox

Welcome to the technical support hub. You are likely here because your MICN is "off-spec"—perhaps it is brown/tarry, has a depressed melting point, or shows a persistent polar impurity on HPLC.[2][3][4][5][6]

The synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (MICN) generally involves the dehydration of the corresponding amide or cyclization precursors.[1][2] The core challenge is that the nitrile group is labile; it wants to hydrolyze back to the amide (5-methylimidazole-4-carboxamide) under the very conditions used to synthesize it (heat + acid/base).[1][2][3] Furthermore, the imidazole ring is electron-rich, making it prone to oxidative polymerization (browning).[2][3][4][5]

This guide provides self-validating protocols to break this cycle.

Module 1: Diagnostic Troubleshooting

Before attempting purification, identify the specific failure mode using this diagnostic matrix.

Quick-Check Table
SymptomProbable CauseDiagnostic Confirmation
Low Melting Point (< 200°C) Presence of Amide Impurity (Hydrolysis)HPLC: Peak eluting before MICN (more polar).[1][5]
Brown/Black Color Oxidative Oligomers ("Tars")Visual inspection.[5][6] These are often non-polar and sticky.[2][4][5][6]
Ash Residue > 0.5% Inorganic Salts (NaCl/KCl)Ignition residue test.[4][5][6] Salt entrapment during precipitation.[2][5][6]
Low Assay / High Weight Solvent Inclusion or Water H-NMR (check solvent peaks) or KF Titration.[1][5][6]
Impurity Identification Logic (DOT Visualization)

ImpurityLogic cluster_0 Chemical Logic Start Crude MICN Analysis ColorCheck Is the solid colored (Brown/Tan)? Start->ColorCheck MPCheck Is Melting Point Depressed? ColorCheck->MPCheck No Tar Impurity: Oxidative Tars Action: Charcoal Treatment ColorCheck->Tar Yes Amide Impurity: Amide (Hydrolysis) Action: Recrystallization (H2O) MPCheck->Amide Yes (Significant) Salts Impurity: Inorganic Salts Action: Hot Ethanol Wash MPCheck->Salts No (But Ash High)

Figure 1: Decision tree for identifying primary impurities based on physical characteristics.

Module 2: Purification Protocols

Do not blindly follow a recipe. Choose the protocol that matches your impurity profile.[2][3][5][6]

Protocol A: The "pH Swing" (For Crude Removal of Tars/Salts)

Best for: Initial cleanup of crude reaction mixtures containing dark tars.[3][4][5]

The Science: Imidazoles are amphoteric.[2][3][5][6] They form water-soluble salts in acid (protonated cation) but precipitate as free bases at neutral pH.[2][5][6] Tars often do not share this specific pKa behavior, allowing separation.[2][3][4][5][6]

  • Dissolution: Suspend crude MICN in 0.5M - 1.0M HCl (approx. 5-8 volumes). Stir until the imidazole dissolves.

    • Note: Tarry impurities will likely remain undissolved as a gummy solid.[2][3][5][6]

  • Filtration: Filter the acidic solution through a Celite pad to remove the insoluble tars.[2][3][5][6] The filtrate should be clear (yellowish).[2][3][5][6]

  • Decolorization (Optional but Recommended): Add Activated Carbon (5% w/w) to the filtrate.[2][3][5][6] Stir for 30 mins at room temperature. Filter again.

  • Precipitation: Slowly add 25% NaOH or conc. Ammonia dropwise to the filtrate while stirring vigorously.

    • Critical Step: Monitor pH.[2][4][5][6] The product will begin to precipitate around pH 6.[2][3][5][6] Continue until pH 7.5 - 8.0 . Going too basic (pH > 10) may increase solubility or induce hydrolysis.[2][4][5][6]

  • Isolation: Cool the slurry to 0-5°C for 1 hour. Filter the white solid.[2][3][5][6] Wash with ice-cold water (2x) to remove inorganic salts (NaCl).[2][5][6]

Protocol B: Recrystallization (For Amide Removal)

Best for: Final polishing to >99% purity.[2][3][5][6] Separation of the Nitrile from the Amide.[2][3][5]

The Science: The Amide impurity (5-methylimidazole-4-carboxamide) is significantly more soluble in hot water than the Nitrile, but both are sparingly soluble in cold water.[1][2][3] This differential solubility drives the purification.[2][3][5][6]

Solvent System: Deionized Water (Primary) or Water/Ethanol (90:10).[2][3][4][5][6]

  • Slurry: Suspend the semi-pure MICN in Deionized Water (approx. 10-12 mL per gram of solid).

  • Heating: Heat the slurry to 90-95°C .

    • Warning: Do not boil extensively. Prolonged boiling at neutral pH can cause new hydrolysis of the nitrile to the amide.[2][3][5][6]

    • If the solid does not dissolve completely, add small aliquots of Ethanol (dropwise) until clear.[2][3][5][6]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (stirring is optional but helps create uniform crystals).[2][5][6]

  • Deep Cooling: Chill to 0-4°C for 2 hours.

  • Filtration: Filter the crystals.

    • Wash: Wash with a minimal amount of ice-cold Isopropanol (IPA).[2][3][5][6] IPA helps displace water and speeds up drying, preventing hydrolysis during the drying phase.[2][3][4][5][6]

  • Drying: Vacuum oven at 45-50°C. Do not exceed 60°C while wet.

Module 3: Frequently Asked Questions (FAQs)

Q1: My HPLC shows a new impurity appearing after recrystallization. What happened? A: You likely hydrolyzed your product.[2][3][5][6] If you boiled the water too long (Protocol B) or dried it at too high a temperature while wet, the nitrile (


) converted to the amide (

).[2][3][4][5][6]
  • Fix: Keep heating times under 15 minutes. Use a vacuum to dry at lower temperatures.[2][3][5][6]

Q2: The product is white but the melting point is still broad (e.g., 195-202°C). A: You likely have trapped solvent or inorganic salts.[2][3][4][5][6]

  • Test: Run a TGA (Thermogravimetric Analysis) or check Ash content.

  • Fix: If ash is high, re-slurry in warm water (50°C) and filter quickly (don't dissolve, just wash).[3][5][6] If solvent is trapped, grind the sample to a fine powder and dry under high vacuum (>24 hours).[2][3][5][6]

Q3: Can I use Silica Gel Chromatography? A: Yes, but it is often inefficient for imidazoles due to "streaking" caused by the basic nitrogen interacting with acidic silanols.[2][3][4][5][6]

  • Modification: If you must use silica, add 1% Triethylamine or Ammonia to your eluent (e.g., DCM/MeOH/NH3) to neutralize the silica surface.[2][3][4][5][6]

Q4: Why is the yield low after the pH swing (Protocol A)? A: The pH endpoint is critical. 5-Methyl-1H-imidazole-4-carbonitrile has some water solubility even as a free base.[1][2]

  • Optimization: Saturate the aqueous mother liquor with NaCl (Salting Out) before the final filtration to push more product out of the solution.[2][3][5][6]

References

  • Smith, Kline & French Laboratories. (1977).[2][3][5][6] Process for preparing cimetidine and intermediates.[2][3][5][6][7] US Patent 4,036,853.[2][3][5][6] Link (Describes the synthesis and handling of methyl-imidazole-carbonitrile precursors).[2][3][6]

  • National Center for Biotechnology Information. (2024).[2][3][5][6] PubChem Compound Summary for CID 108257-41-6 (5-Methylimidazole-4-carbonitrile).[1][2]Link[3][4][5][6][8]

  • Grimmett, M. R. (1997).[2][3][5][6] Imidazole and Benzimidazole Synthesis.[2][3][5][6] Academic Press.[2][5][6] (Authoritative text on the solubility and reactivity profiles of imidazole derivatives).

  • Organic Syntheses. (2024). General procedures for Nitrile Hydrolysis prevention.[2][5][6][9]Link[3][4][5][6]

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local chemical regulations.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile

This guide serves as a technical support resource for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-98-1), a critical intermediate in the synthesis of purine analogs and H2-receptor antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile (CAS: 1003-98-1), a critical intermediate in the synthesis of purine analogs and H2-receptor antagonists (e.g., Cimetidine derivatives).

The content focuses on the two primary synthetic pathways:

  • The "Classic" Stepwise Route : Dehydration of 5-methylimidazole-4-carboxamide.

  • The "Direct" Cyclization Route : Condensation of 2-aminocrotononitrile derivatives.

Part 1: Synthetic Pathways & Critical Control Points

Method A: Dehydration of 5-Methylimidazole-4-carboxamide (Recommended)

This route is the industry standard due to its robustness. It involves converting ethyl acetoacetate to the imidazole ester, then to the amide, and finally dehydrating the amide to the nitrile.

Mechanism & Side Reaction Map The final step uses a dehydrating agent (POCl


, SOCl

, or P

O

) to convert the primary amide (-CONH

) to the nitrile (-CN).

DehydrationRoute Amide Precursor: 5-Methylimidazole-4-carboxamide Intermediate Imidoyl Chloride / Phosphoryl Intermediate Amide->Intermediate Activation Agent Dehydrating Agent (POCl3 / SOCl2) Target Target: 5-Methyl-1H-imidazole-4-carbonitrile Intermediate->Target Elimination (-PO2Cl2/-SO2) Side1 Side Product A: Carboxylic Acid (Hydrolysis) Intermediate->Side1 H2O (Quench) Side2 Side Product B: N-Phosphorylated/Acylated Species Intermediate->Side2 Low Temp / Sterics Side3 Side Product C: 'Sticky' Polymer (Over-reaction) Target->Side3 High T / Acid

Figure 1: Reaction pathway for the dehydration of the carboxamide precursor, highlighting critical divergence points for impurities.

Method B: Direct Cyclization (High Risk/High Reward)

Involves the condensation of 3-amino-2-butenenitrile (diacetonitrile) with an orthoester (e.g., triethyl orthoformate). While shorter, this route is prone to "tarring" due to the instability of the aminonitrile precursor.

Mechanism & Side Reaction Map

CyclizationRoute Precursor Precursor: 3-Amino-2-butenenitrile Imidate Intermediate: Imidate Adduct Precursor->Imidate + TEOF / Cat. Acid Dimer Impurity X: Pyrimidines (Precursor Dimerization) Precursor->Dimer Slow Reaction / No TEOF Polymer Impurity Y: Black Tar (Oligomerization) Precursor->Polymer High Temp / O2 Ortho Reagent: Triethyl Orthoformate (TEOF) Target Target: 5-Methyl-1H-imidazole-4-carbonitrile Imidate->Target Cyclization (-EtOH)

Figure 2: Cyclization pathway showing the competition between imidazole formation and precursor degradation.

Part 2: Troubleshooting Guide & FAQs

The "Disappearing Product" Phenomenon (Hydrolysis)

Symptom: The reaction reaches completion (by TLC/HPLC), but after aqueous workup, the yield drops significantly, and a new polar peak appears. Diagnosis: The nitrile group has hydrolyzed back to the amide or carboxylic acid during the quench. This is common when using POCl


 followed by a warm aqueous quench.
Technical Fix: 
  • Protocol Adjustment: Quench the reaction mixture into ice-cold ammonium hydroxide (pH 8-9) rather than water or acid. The basic pH suppresses acid-catalyzed hydrolysis of the nitrile [1][2].

  • Extraction: Do not use acidic washes. The imidazole ring is basic; acidic washes will protonate the ring nitrogen, keeping the product in the aqueous phase. Extract with Ethyl Acetate/Isopropanol (9:1) at pH 8.

"Black Tar" Formation (Polymerization)

Symptom: The reaction mixture turns dark black/brown and becomes viscous; isolation is difficult. Context: Most common in Method B (Aminocrotononitrile route). Diagnosis: 3-amino-2-butenenitrile is thermally unstable and prone to radical polymerization or self-condensation into pyrimidines if the cyclization partner (TEOF) is not present in excess or if the temperature ramp is too slow [3]. Technical Fix:

  • Reagent Order: Dissolve the aminonitrile in the orthoester before adding the catalyst. Ensure the orthoester is in slight excess (1.1–1.2 eq).

  • Temperature Control: Do not overheat. If using Method A (Dehydration), "charring" indicates the dehydrating agent (e.g., P

    
    O
    
    
    
    ) was added too quickly, causing a localized exotherm.
Incomplete Conversion (Stubborn Amide)

Symptom: Significant starting material (Amide) remains despite long reaction times. Diagnosis: The intermediate imidoyl species is not eliminating. This often happens with SOCl


 if the temperature is too low.
Technical Fix: 
  • Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack conditions). This forms a highly reactive chloroiminium intermediate that facilitates dehydration [4].

  • Solvent: Switch from DCM (boiling point 40°C) to 1,2-Dichloroethane (83°C) or Toluene to overcome the activation energy barrier.

Part 3: Impurity Profile & Data

Table 1: Common Impurities and Their Origins

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Hydrolysis) 5-Methyl-1H-imidazole-4-carboxylic acidAcidic hydrolysis of nitrile during workup.Wash organic layer with sat. NaHCO

.
Impurity B (Reversion) 5-Methyl-1H-imidazole-4-carboxamideIncomplete dehydration.Recrystallization from Ethanol/Water.
Impurity C (Dimer) Pyrimidine derivatives (2,4,6-trimethyl...)Self-condensation of aminocrotononitrile (Method B).Silica chromatography (DCM:MeOH 95:5).
Impurity D (N-Alkyl) 1-Ethyl-5-methyl-4-carbonitrileAlkylation by Triethyl Orthoformate (Method B).Hard to remove; switch to Trimethyl Orthoformate.

Part 4: Detailed Experimental Protocol (Method A - Optimized)

Objective: Synthesis of 5-Methyl-1H-imidazole-4-carbonitrile via POCl


 dehydration.
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N

    
     inlet, and dropping funnel.
    
  • Charging: Add 5-methylimidazole-4-carboxamide (10.0 g, 80 mmol) and anhydrous Acetonitrile (100 mL).

  • Activation: Add POCl

    
      (12.3 g, 80 mmol) dropwise at 0°C over 20 minutes. Note: Exothermic.
    
  • Reflux: Heat the mixture to 80°C (reflux) for 3–5 hours. Monitor by TLC (DCM:MeOH 9:1). The amide (Rf ~0.2) should disappear, and the nitrile (Rf ~0.6) should appear.

  • Quench (CRITICAL):

    • Cool reaction to 0°C.

    • Pour the mixture slowly into a stirred slurry of Ice/NH

      
      OH (25%) . Adjust pH to ~8. Do not quench with water alone.
      
  • Workup:

    • Extract with Ethyl Acetate (3 x 100 mL). Tip: Add 5% MeOH to improve solubility.

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or Isopropanol to obtain a white to off-white solid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from [Link]

  • Master Organic Chemistry. Dehydration of amides to give nitriles. Retrieved from [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1H-imidazole-4-carbonitrile

Welcome to the technical support guide for 5-Methyl-1H-imidazole-4-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-1H-imidazole-4-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues commonly encountered with this compound. As a key building block in medicinal chemistry, ensuring its proper solubilization is the first critical step toward reliable and reproducible experimental results.[1][2] This guide combines physicochemical principles with proven laboratory protocols to help you navigate these challenges effectively.

Compound Profile: Physicochemical Properties

Understanding the inherent properties of 5-Methyl-1H-imidazole-4-carbonitrile is fundamental to predicting its solubility behavior. The imidazole moiety, being a weakly basic heterocycle, plays a crucial role in its pH-dependent solubility.[3]

PropertyValue / Predicted ValueImplication for SolubilitySource
Molecular Formula C₅H₅N₃-[4]
Molecular Weight 107.11 g/mol Low molecular weight is generally favorable for solubility.[4]
Predicted pKa ~1.52 (for the conjugate acid)The imidazole ring is basic and will be protonated at a very low pH. Solubility is expected to increase significantly in acidic conditions (pH < 2).[5]
Predicted LogP -0.77A negative LogP value suggests the compound is hydrophilic and should favor aqueous environments over octanol.[4]
Form Solid / Crystalline PowderEnergy is required to break the crystal lattice, which can limit solubility.[6]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with 5-Methyl-1H-imidazole-4-carbonitrile.

Q1: What is the best solvent for preparing a high-concentration stock solution?

A1: For high-concentration stock solutions (e.g., 10-50 mM), highly polar, water-miscible organic solvents are recommended.[7]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

  • Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be used. While ethanol is less toxic to cells, it may have a lower solubilizing capacity for this compound compared to DMSO.[6]

Causality: The goal of a stock solution is to have the compound fully dissolved at a high concentration that is stable upon storage. DMSO excels at disrupting the intermolecular forces in the solid crystal, facilitating dissolution.[8]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening and how can I prevent it?

A2: This is a classic phenomenon known as "shock precipitation" or "salting out." It occurs when a compound, highly soluble in a concentrated organic stock, is rapidly diluted into an aqueous system where its solubility is much lower.[9] The organic solvent (DMSO) disperses instantly, leaving the compound to crash out of the solution.

Solutions:

  • Use a Step-wise Dilution Protocol: This is the most effective method. Instead of adding the concentrated stock directly to the final volume of aqueous media, perform one or more intermediate dilution steps. This gradual reduction in solvent concentration prevents the abrupt change that causes precipitation.[10][11] (See Protocol 2 for a detailed workflow).

  • Lower the Final Concentration: Ensure your final experimental concentration does not exceed the maximum aqueous solubility of the compound. If precipitation still occurs with step-wise dilution, your target concentration may be too high.[12]

  • Warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to 37°C can slightly increase the solubility and dissolution rate of the compound, helping to prevent precipitation.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Yes, pH adjustment is a powerful tool for ionizable compounds like imidazoles.[13][14]

  • Mechanism: The imidazole ring contains a basic nitrogen atom. In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a positively charged imidazolium cation. This salt form is significantly more polar and, therefore, more soluble in water than the neutral form.[3][15]

  • Practical Application: For experiments in simple buffer systems, lowering the pH with a dilute acid (e.g., HCl) to below the compound's pKa (~1.5) will dramatically increase its aqueous solubility. However, this is often not feasible for cell-based assays where physiological pH (7.2-7.4) must be maintained. For such cases, co-solvents and step-wise dilutions are the preferred methods.

Q4: I'm observing inconsistent results in my cell-based assay. Could this be related to solubility?

A4: Absolutely. Poor solubility is a major cause of experimental variability.

  • Undissolved Compound: If the compound precipitates in the well, the actual concentration in solution is unknown and lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50).[16]

  • Compound Adsorption: Poorly soluble compounds can adsorb to plasticware, further reducing the effective concentration.

  • Assay Interference: Precipitates can interfere with optical readings in colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), leading to erroneous data.[16]

Troubleshooting Steps:

  • Visual Inspection: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Run a Solubility Test: Prepare your highest assay concentration in the final cell culture medium (including serum) in a separate tube. Let it sit for the duration of your experiment and check for precipitate formation.

  • Review Controls: Ensure your positive and negative controls are performing as expected. An assay failure could point to reagent or instrument issues rather than solubility.[16]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a concentrated stock solution.

Materials:

  • 5-Methyl-1H-imidazole-4-carbonitrile

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of 5-Methyl-1H-imidazole-4-carbonitrile. For 1 mL of a 10 mM stock, you will need 1.071 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates against a dark background.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. .

  • Final Check: Once a clear, homogenous solution is achieved, it is ready for use or storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Protocol 2: Preventing Precipitation in Aqueous Media (Step-wise Dilution)

This protocol minimizes "shock precipitation" when diluting a DMSO stock into an aqueous buffer or cell culture medium.

Objective: To prepare a 10 µM final concentration from a 10 mM DMSO stock.

Procedure:

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, perform a 1:100 intermediate dilution.

    • Add 99 µL of the target aqueous medium (e.g., DMEM + 10% FBS).

    • Add 1 µL of the 10 mM DMSO stock solution.

    • Vortex gently or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your final experimental volume.

    • For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium.

  • Mix and Use: Mix the final solution gently before adding it to your assay plate. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[12]

Visualization & Workflows

Diagram 1: Troubleshooting Precipitation in Experiments

This decision tree provides a logical workflow for diagnosing and solving precipitation issues.

G start Precipitate Observed in Aqueous Medium check_stock Is the stock solution fully dissolved? start->check_stock redissolve Action: Re-dissolve stock. Use vortex/sonication. check_stock->redissolve No check_conc Is the final concentration too high? check_stock->check_conc Yes end_ok Problem Resolved redissolve->end_ok lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes check_dilution Was direct dilution from concentrated stock used? check_conc->check_dilution No lower_conc->end_ok stepwise Solution: Use step-wise dilution protocol. check_dilution->stepwise Yes ph_option Is pH adjustment an option? (Non-cellular assay) check_dilution->ph_option No stepwise->end_ok adjust_ph Action: Lower pH of buffer to < 2. ph_option->adjust_ph Yes cosolvent Consider co-solvents (e.g., PEG, ethanol) in the final medium. ph_option->cosolvent No adjust_ph->end_ok cosolvent->end_ok

Caption: A decision tree for troubleshooting compound precipitation.

Diagram 2: Effect of pH on Imidazole Solubility

This diagram illustrates the chemical principle behind using pH to enhance the solubility of 5-Methyl-1H-imidazole-4-carbonitrile.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) protonated Protonated Imidazolium Cation (Charged) HIGHLY SOLUBLE neutral Neutral Imidazole (Uncharged) POORLY SOLUBLE protonated->neutral - H⁺ (Adding Base) neutral->protonated + H⁺ (Adding Acid)

Caption: pH-dependent equilibrium and its effect on solubility.

References

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. Available at: [Link]

  • Jain, S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Festy, D., et al. (2013). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • Solubility of Things. (n.d.). Imidazole. Available at: [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM? Available at: [Link]

  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives. Available at: [Link]

  • MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 1H-imidazole in toluene. Available at: [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions. Available at: [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Available at: [Link]

  • Tokyo University of Science. (2026). Overcoming the solubility crisis. EurekAlert!. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • NIH. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Available at: [Link]

  • Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 5-Methyl-1H-imidazole-4-carbonitrile by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The isomeric possibilities inherent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The isomeric possibilities inherent in substituted heterocyclic systems, such as imidazoles, demand a robust and systematic analytical approach. This guide provides an in-depth, experimentally grounded methodology for the structural validation of 5-Methyl-1H-imidazole-4-carbonitrile, contrasting it with its potential regioisomeric alternative, 4-Methyl-1H-imidazole-5-carbonitrile, through the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

The imidazole core is a ubiquitous scaffold in pharmaceuticals and natural products. Its unsymmetrical substitution often leads to tautomerism and the potential for isomeric products during synthesis, making definitive characterization essential.[1] While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational data, a multi-dimensional (2D) approach is indispensable for irrefutable structural elucidation.[2][3]

The Isomeric Challenge: 5-Methyl vs. 4-Methyl

The primary challenge in validating the target structure lies in distinguishing it from its constitutional isomer, 4-Methyl-1H-imidazole-5-carbonitrile. Both isomers possess the same molecular formula (C₅H₅N₃) and will exhibit similar, though distinct, spectroscopic signatures.

Structure A: 5-Methyl-1H-imidazole-4-carbonitrile (Target)Structure B: 4-Methyl-1H-imidazole-5-carbonitrile (Isomer)

A simple analysis of ¹H or ¹³C spectra alone can be ambiguous. The causality behind our experimental choices, therefore, is to leverage through-bond and through-space correlations that are unique to each isomer.

Predicted NMR Signatures: An Evidence-Based Framework

Before entering the lab, a predictive analysis based on established principles of NMR spectroscopy provides a hypothesis to test. The chemical shifts in imidazole rings are influenced by the electronic environment and substitution patterns.[4][5] The electron-withdrawing nature of the nitrile (-CN) group and the electron-donating methyl (-CH₃) group are key determinants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-1H-imidazole-4-carbonitrile (in DMSO-d₆)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CH~2.4~12Standard alkyl region.
C2-H ~7.8 - 8.2~135 - 140Deshielded proton adjacent to two nitrogen atoms.
NH 12.0 - 13.0 (broad)-Exchangeable proton, broad signal, highly solvent-dependent.
-C H₃-~12Aliphatic carbon.
C 2-H-~135 - 140Carbon between two nitrogens.
C 4-CN-~105 - 110Quaternary carbon attached to the electron-withdrawing nitrile group.
C 5-CH₃-~140 - 145Quaternary carbon deshielded by attachment to nitrogen and methyl group.
-C N-~115 - 120Characteristic chemical shift for a nitrile carbon.

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[6]

The Self-Validating Experimental Workflow

To achieve unambiguous validation, a suite of NMR experiments must be performed. Each experiment provides a layer of evidence that, when combined, creates a self-validating dataset. This protocol ensures that the final structural assignment is based on a network of corroborating correlations.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR for Connectivity & Confirmation cluster_2 Data Analysis & Validation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT-135 C13_NMR->HSQC Assign Assign ¹H-¹³C Pairs HSQC->Assign HMBC HMBC Connect Build Molecular Fragments HMBC->Connect NOESY NOESY/ROESY Confirm Confirm Constitution & Isomer NOESY->Confirm Assign->HMBC Assign->NOESY Connect->Confirm Final Final Structure Validation Confirm->Final

Caption: A self-validating workflow for NMR-based structure elucidation.

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it helps in observing the exchangeable N-H proton, which might be lost in D₂O.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC spectrum optimized for a one-bond ¹J(CH) coupling of ~145-185 Hz. This experiment will definitively correlate each proton to its directly attached carbon atom.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (²J(CH) and ³J(CH)) of ~8-10 Hz. This is the most critical experiment for establishing the connectivity of the molecular skeleton.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of ~500-800 ms. This experiment detects correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[9][10][11]

Data Interpretation: The Decisive Evidence

The validation hinges on the interpretation of the 2D correlation spectra, particularly the HMBC data, which maps the carbon framework.

HSQC Analysis

The HSQC spectrum will show two key cross-peaks:

  • A correlation between the proton signal at ~2.4 ppm and the carbon signal at ~12 ppm, confirming the -CH₃ group.

  • A correlation between the proton signal at ~7.8-8.2 ppm and the carbon signal at ~135-140 ppm, confirming the C2-H group.

HMBC Analysis: The Isomer Differentiator

The long-range correlations observed in the HMBC spectrum provide the definitive evidence to distinguish between Structure A and Structure B.

G img_node H_C2 H H_Me H₃C C4 C4 H_Me->C4 ³J C5 C5 H_Me->C5 ²J H_C2->C4 ³J CN CN H_C2->CN ⁴J (weak/absent)

Caption: Key HMBC correlations for 5-Methyl-1H-imidazole-4-carbonitrile.

Table 2: Comparison of Expected Key HMBC and NOESY Correlations

Correlation FromCorrelation ToExpected for Structure A (5-Methyl-4-CN)Expected for Structure B (4-Methyl-5-CN)Significance
-CH₃ Protons C4 (CN-bearing)Strong (³J) Strong (²J) Both show a correlation, but the J-coupling path differs.
C5 (CH₃-bearing)Strong (²J) Strong (³J) Both show a correlation, but the J-coupling path differs.
C2-H Proton C4 (CN-bearing)Strong (³J) Weak or Absent (⁴J)DECISIVE. A strong correlation confirms the C2-H is 3 bonds from C4.
C5 (CH₃-bearing)Weak or Absent (⁴J)Strong (³J) DECISIVE. Absence of this correlation argues against Structure B.
NOESY: -CH₃ Protons C2-H Proton Present Present Confirms proximity, but less decisive than HMBC for constitution. Useful for conformational analysis.

The observation of a strong HMBC cross-peak between the C2-H proton and the quaternary carbon C4 (the one bearing the nitrile group) is the irrefutable proof for the 5-Methyl-1H-imidazole-4-carbonitrile structure. Conversely, the absence of this correlation and the presence of a strong correlation to C5 would indicate the 4-methyl isomer.

Conclusion

The structural validation of 5-Methyl-1H-imidazole-4-carbonitrile is not merely a procedural step but a fundamental requirement for data integrity in drug discovery and chemical research. By employing a systematic workflow that progresses from 1D NMR to advanced 2D techniques like HSQC, HMBC, and NOESY, one can build an unassailable case for the correct isomeric structure. The causality-driven selection of the HMBC experiment, specifically targeting the ³J(CH) coupling between C2-H and C4, serves as the linchpin of this validation, transforming ambiguity into certainty. This guide provides the strategic framework and experimental detail necessary to ensure that research is built upon a foundation of confirmed molecular identity.

References

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved January 31, 2026, from [Link]

  • Heckman, M. M., Wohl, M. D., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-4-carbonitrile. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 31, 2026, from [Link]

  • Ivanova, Y., & Yordanov, Y. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3321. Available from [Link]

  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein | Request PDF. Retrieved January 31, 2026, from [Link]

  • Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(10), 2446. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved January 31, 2026, from [Link]

  • ACS Publications. (n.d.). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Retrieved January 31, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Retrieved January 31, 2026, from [Link]

  • RSC Publishing. (2023, June 14). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved January 31, 2026, from [Link]

  • PubMed. (n.d.). 3D-QSAR analysis of 2,4,5- and 2,3,4,5-substituted imidazoles as potent and nontoxic modulators of P-glycoprotein mediated MDR. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, November 11). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Retrieved January 31, 2026, from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 31, 2026, from [Link]

  • SIELC Technologies. (2018, May 17). 5-Amino-1H-imidazole-4-carbonitrile. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, November 24). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved January 31, 2026, from [Link]

  • University of Missouri. (2018, August 8). NOESY and ROESY. Retrieved January 31, 2026, from [Link]

  • Semantic Scholar. (n.d.). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Retrieved January 31, 2026, from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Retrieved January 31, 2026, from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved January 31, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved January 31, 2026, from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 31, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 31, 2026, from [Link]

  • IndiaMART. (n.d.). 4-Methyl-1H-Imidazole-5-Carbonitrile, Grade: Technical Grade, Purity: 99%. Retrieved January 31, 2026, from [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for 5-Methyl-1H-imidazole-4-carbonitrile Synthesis

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile , a critical intermediate in the development of kinase inhibitors and histamine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of 5-Methyl-1H-imidazole-4-carbonitrile , a critical intermediate in the development of kinase inhibitors and histamine H2-receptor antagonists.

Executive Summary

5-Methyl-1H-imidazole-4-carbonitrile (CAS: 108257-41-6 ) is a versatile heterocyclic building block used in the synthesis of purine analogs and pharmaceutical agents such as Cimetidine and Temozolomide derivatives.

Historically, the synthesis of this nitrile relied on the stoichiometric dehydration of 5-methylimidazole-4-carboxamide using harsh reagents like Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) . While effective, these methods generate significant acidic waste and require rigorous safety protocols.

This guide compares the traditional stoichiometric approach with modern catalytic systems that offer milder conditions, higher atom economy, and improved safety profiles. We analyze three distinct systems:

  • Baseline : Stoichiometric POCl₃ Dehydration.

  • System A : Catalytic Appel-Type Dehydration (DMSO/Oxalyl Chloride).[1]

  • System B : Copper(II)-Catalyzed Aldoxime Dehydration.

Target Molecule Profile

PropertySpecification
Chemical Name 5-Methyl-1H-imidazole-4-carbonitrile
CAS Number 108257-41-6
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Key Functionality Nitrile (C≡N) at C4; Methyl at C5; Acidic NH at N1
Precursors 5-Methylimidazole-4-carboxamide; 5-Methylimidazole-4-carbaldehyde

Comparative Analysis of Catalytic Systems

System Overview

The synthesis primarily revolves around the dehydration of the corresponding amide or aldoxime. The choice of system depends on the available precursor and tolerance for specific reagents.

FeatureBaseline: POCl₃ (Stoichiometric) System A: Catalytic Appel (DMSO) System B: Cu-Catalyzed (Oxime)
Precursor CarboxamideCarboxamideAldehyde (via Oxime)
Catalyst None (Stoichiometric Reagent)DMSO (Catalytic) / (COCl)₂Cu(OAc)₂ (Catalytic)
Temp/Time 100°C / 2–4 hRT / < 1 h80–110°C / 4–8 h
Yield 85–95%80–92%60–75%
Atom Economy Low (PO₄³⁻ waste)Moderate (CO/CO₂ byproduct)High (Water/Amide byproduct)
Safety Profile High Risk (Corrosive, Exothermic)Moderate (Gas evolution)Good (Mild reagents)
Detailed Technical Comparison
1. Baseline: Stoichiometric POCl₃ Dehydration

This is the industrial standard for robustness. The amide is treated with excess POCl₃, often acting as both reagent and solvent.

  • Mechanism : The amide oxygen attacks the phosphorus, creating a leaving group. Elimination of the proton and phosphate species yields the nitrile.

  • Drawback : Generates stoichiometric phosphoric acid waste and requires careful quenching (exothermic).

2. System A: Catalytic Appel-Type Dehydration

A "Swern-like" activation using Oxalyl Chloride with DMSO as a nucleophilic catalyst.

  • Mechanism : DMSO reacts with oxalyl chloride to form an active chlorosulfonium species. This activates the amide, followed by elimination triethylamine (Et₃N).

  • Advantage : Reaction proceeds at Room Temperature (RT) or below, significantly reducing thermal degradation of the imidazole ring.

  • Catalytic Role : DMSO is regenerated or used in sub-stoichiometric amounts to transfer the activation.

3. System B: Copper(II)-Catalyzed Aldoxime Dehydration

This route starts from 5-methylimidazole-4-carbaldehyde . The aldehyde is converted to an oxime (in situ or isolated), which is then dehydrated using a nitrile co-solvent (e.g., acetonitrile) and a Copper catalyst.[2]

  • Mechanism : A "nitrile-nitrile exchange" where the water from the oxime is transferred to the sacrificial nitrile (acetonitrile -> acetamide), driven by the Cu(II) Lewis acid.

  • Advantage : Avoids chlorinated reagents entirely.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Amide and Oxime routes.

G Amide 5-Methylimidazole- 4-carboxamide Target 5-Methyl-1H-imidazole- 4-carbonitrile Amide->Target Baseline (Stoichiometric) Amide->Target System A (Catalytic) Aldehyde 5-Methylimidazole- 4-carbaldehyde Oxime Intermediate Oxime Aldehyde->Oxime Condensation Oxime->Target System B (Dehydration) POCl3 POCl3 (Reflux) CatAppel Cat. DMSO / (COCl)2 Et3N, RT CuCat Cat. Cu(OAc)2 MeCN, 80°C NH2OH NH2OH·HCl

Caption: Divergent synthesis pathways. System A (Blue) activates the amide directly, while System B (Yellow) utilizes an oxime intermediate.

Experimental Protocols

Protocol A: Catalytic Appel-Type Dehydration (Recommended)

Adapted from mild dehydration protocols for heteroaromatic amides.

Reagents:

  • 5-Methylimidazole-4-carboxamide (1.0 equiv)

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (0.1–0.2 equiv, Catalytic )

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Activation : In a dry flask under Argon, dissolve DMSO (0.2 equiv) in anhydrous DCM. Cool to -78°C.

  • Reagent Addition : Add Oxalyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the active species.

  • Substrate Addition : Add 5-Methylimidazole-4-carboxamide (1.0 equiv) dissolved in a minimum amount of DCM/DMF. Stir for 20 min at -78°C.

  • Elimination : Add Triethylamine (2.5 equiv) dropwise. The reaction mixture is allowed to warm to Room Temperature over 30 min.

  • Quench : Quench with water. Extract the aqueous layer with DCM (3x).

  • Purification : Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Hexane) or flash chromatography.

Protocol B: Baseline POCl₃ Dehydration (Reference)

For comparison of yield and impurity profile.

Reagents:

  • 5-Methylimidazole-4-carboxamide (1.0 equiv)

  • POCl₃ (5.0 equiv)

Step-by-Step:

  • Mix : Suspend the amide in POCl₃.

  • Reflux : Heat the mixture to 100°C (Reflux) for 2 hours. The suspension will clear as the nitrile forms.

  • Workup (Critical) : Cool to RT. Slowly pour the reaction mixture onto crushed ice/NaHCO₃ (Caution: Violent exotherm). Adjust pH to ~8.

  • Extraction : Extract with Ethyl Acetate. Evaporate solvent to obtain the crude nitrile.

Mechanistic Insight: Catalytic Cycle (System A)

The efficiency of System A lies in the activation of the amide oxygen by the chlorosulfonium salt, converting the poor leaving group (-O⁻) into a highly labile species.

Cycle Step1 DMSO + (COCl)2 (Activation) Step2 Active Chlorosulfonium Species Step1->Step2 Step3 Amide Attack (O-Sulfonium Intermediate) Step2->Step3 Step4 Elimination (Et3N) - DMSO, - HCl Step3->Step4 Step4->Step1 DMSO Regenerated (In theory) Product Nitrile Product Step4->Product

Caption: Catalytic activation cycle. DMSO acts as a nucleophilic transfer agent, lowering the activation energy for dehydration.

Conclusion & Recommendation

For drug development applications where impurity profiles and safety are paramount:

  • Adopt System A (Catalytic Appel) : It offers the best balance of mild conditions (RT), high yield (>85%), and avoids the violent workup associated with POCl₃. It is particularly suitable for scale-up in pilot plants where thermal hazards must be minimized.

  • Use System B (Copper) : Only if the aldehyde precursor is significantly cheaper or if chlorinated solvents (DCM) are strictly prohibited in the process.

For early-stage discovery where speed is critical and safety protocols are robust, the Baseline POCl₃ method remains a viable, albeit hazardous, option.

References

  • Title: Compounds and their use against cancer (WO2024233605A1)
  • Catalytic Dehydration of Amides using DMSO/Oxalyl Chloride : Title: Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation Source: Journal of Organic Chemistry (ACS) URL: [Link]

  • Copper-Catalyzed Dehydration of Aldoximes : Title: Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime Source: ChemistryEurope (NIH) URL: [Link]

  • General Synthesis of Imidazole Carbonitriles : Title: Synthesis of 2-(5-methyl-1H-imidazol-4-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole (Example 7) Source: Google Patents (WO2021064141A1) URL: [3]

Sources

Comparative

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 5-Methyl-1H-imidazole-4-carbonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals The 5-methyl-1H-imidazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-imidazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a focal point in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this scaffold, with a primary focus on Janus Kinase 2 (JAK2) and an exploratory look at its potential against Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase (PI3K). We will delve into the structure-activity relationships, supporting experimental data, and the mechanistic rationale behind the design of these inhibitors.

The 5-Methyl-1H-imidazole-4-carbonitrile Scaffold: A Foundation for Kinase Inhibition

The imidazole ring is a common motif in kinase inhibitor design due to its ability to act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The addition of a methyl group at the 5-position and a carbonitrile group at the 4-position of the imidazole ring provides several advantages:

  • Enhanced Potency: The methyl group can provide beneficial hydrophobic interactions within the ATP-binding site.

  • Modulated Selectivity: The carbonitrile group can be a key pharmacophoric feature, influencing the inhibitor's selectivity profile across the kinome.

  • Synthetic Tractability: The scaffold allows for diverse chemical modifications, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Kinase Inhibitors

This section will compare the efficacy of representative kinase inhibitors derived from the 5-methyl-1H-imidazole-4-carbonitrile scaffold against different kinase targets.

Janus Kinase 2 (JAK2) Inhibitors

The JAK/STAT signaling pathway is a critical regulator of cytokine and growth factor-mediated signal transduction. Dysregulation of this pathway, particularly through the hyperactivity of JAK2, is implicated in myeloproliferative neoplasms and inflammatory diseases.[1] The 1-methyl-1H-imidazole core has been successfully employed as a hinge-binding motif in the design of potent JAK2 inhibitors.

A notable example is the discovery of a series of 1-methyl-1H-imidazole derivatives, leading to the identification of the potent and orally bioavailable JAK2 inhibitor, Compound 19a .[2]

Table 1: Efficacy of a Lead JAK2 Inhibitor Derived from a 1-Methyl-1H-imidazole Scaffold [2]

CompoundTargetBiochemical IC50 (nM)Cellular Assay (TEL-Jak2 GI50, nM)
Compound 19a JAK2437

The development of Compound 19a stemmed from a structure-based design approach, where the 1-methyl-1H-imidazol-4-amine moiety was identified as an effective replacement for an amino-pyrazole hinge-binding motif.[1] This substitution maintained the crucial hydrogen bond interactions with the hinge region of the JAK2 ATP-binding site.[1]

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[3] The activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[4] Inhibitors like Compound 19a competitively bind to the ATP-binding site of JAK2, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor Compound 19a (JAK2 Inhibitor) JAK->Inhibitor pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor->JAK Inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by Compound 19a.

Bruton's Tyrosine Kinase (BTK) Inhibitors: An Exploratory Perspective

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[5] While there is a lack of publicly available data on BTK inhibitors derived specifically from the 5-methyl-1H-imidazole-4-carbonitrile scaffold, the broader class of imidazole-based compounds has shown promise.

For instance, a series of 1-amino-1H-imidazole-5-carboxamide derivatives have been developed as highly selective, covalent BTK inhibitors.[6] The lead compound from this series, Compound 26 , demonstrated impressive potency and selectivity.

Table 2: Efficacy of a Representative Imidazole-based BTK Inhibitor [6]

CompoundTargetBiochemical IC50 (nM)
Compound 26 BTK17.6

Although the core scaffold of Compound 26 differs from 5-methyl-1H-imidazole-4-carbonitrile, the successful use of an imidazole-based hinge binder highlights the potential of this chemical space for targeting BTK. The structure-activity relationship (SAR) studies of such compounds can provide valuable insights for the design of novel inhibitors based on the 5-methyl-1H-imidazole-4-carbonitrile core.

Upon B-cell receptor engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[2] This initiates a signaling cascade that ultimately leads to B-cell proliferation, survival, and activation.[2] BTK inhibitors block this pathway by preventing the autophosphorylation and activation of BTK.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates & Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates IP3_DAG IP3 & DAG PLCy2->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Activate Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Imidazole-based BTK Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified diagram of the BTK signaling pathway in B-cells, a target for imidazole-based inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: A Potential Application

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] While direct evidence for 5-methyl-1H-imidazole-4-carbonitrile derivatives as PI3K inhibitors is limited, related structures have been explored. For example, derivatives of pyrimidine-5-carbonitrile have been investigated as PI3K inhibitors.[8]

One study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives identified Compound 17p as a potent PI3Kα and PI3Kδ inhibitor.[8]

Table 3: Efficacy of a Representative Pyrimidine-5-carbonitrile PI3K Inhibitor [8]

CompoundTargetBiochemical IC50 (nM)
Compound 17p PI3Kα31.8 ± 4.1
PI3Kδ15.4 ± 1.9

The exploration of the 5-methyl-1H-imidazole-4-carbonitrile scaffold for PI3K inhibition is a promising area for future research, leveraging the known hinge-binding capabilities of the imidazole core.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes.[9] PI3K inhibitors block the catalytic activity of PI3K, thereby preventing the production of PIP3 and inhibiting the entire downstream signaling cascade.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes Inhibitor Carbonitrile-based PI3K Inhibitor Inhibitor->PI3K Inhibits G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Kinase, Substrate,\nATP, and Inhibitor\n(Varying Concentrations) Kinase, Substrate, ATP, and Inhibitor (Varying Concentrations) Allow kinase reaction\nto proceed Allow kinase reaction to proceed Kinase, Substrate,\nATP, and Inhibitor\n(Varying Concentrations)->Allow kinase reaction\nto proceed Measure substrate\nphosphorylation\n(e.g., luminescence, fluorescence) Measure substrate phosphorylation (e.g., luminescence, fluorescence) Allow kinase reaction\nto proceed->Measure substrate\nphosphorylation\n(e.g., luminescence, fluorescence) Calculate IC50 value Calculate IC50 value Measure substrate\nphosphorylation\n(e.g., luminescence, fluorescence)->Calculate IC50 value

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Assay Plate Setup: In a microplate, combine the kinase, substrate, and inhibitor.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as MTT or resazurin, which is converted into a colored or fluorescent product by metabolically active cells.

  • Data Analysis: Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Western Blot Analysis

Western blotting is used to confirm the mechanism of action of the inhibitor by detecting changes in the phosphorylation status of the target kinase and its downstream substrates within the cell.

Detailed Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

Conclusion and Future Directions

The 5-methyl-1H-imidazole-4-carbonitrile scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly against JAK2. The structure-activity relationships established for these compounds provide a strong foundation for further optimization to enhance potency, selectivity, and pharmacokinetic profiles.

While the application of this specific scaffold to other kinase targets like BTK and PI3K is less explored, the success of related imidazole and carbonitrile-containing inhibitors suggests significant potential. Future research should focus on:

  • Expanding the Target Scope: Systematically screening libraries of 5-methyl-1H-imidazole-4-carbonitrile derivatives against a broader panel of kinases to identify new lead compounds.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of more potent and selective analogs.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical in vivo models to evaluate their therapeutic potential in relevant disease contexts.

By leveraging the versatility of the 5-methyl-1H-imidazole-4-carbonitrile scaffold and applying a multidisciplinary approach that combines medicinal chemistry, structural biology, and cellular pharmacology, the development of novel and effective kinase inhibitors for a variety of diseases is a highly attainable goal.

References

  • Apostolatos, A. H., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-cancer drugs, 29(10), 969–977. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Wikipedia. (2023, December 27). JAK-STAT signaling pathway. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. Retrieved from [Link]

  • PubMed. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Retrieved from [Link]

  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. The BCR.... Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological evaluation of imidazole-based small molecule antagonists of the melanocortin 4 receptor (MC4-R). Retrieved from [Link]

  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Retrieved from [Link]

  • PMC. (2020). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Retrieved from [Link]

  • Lilly. (n.d.). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. Retrieved from [Link]

  • ACS Omega. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]

  • YouTube. (2024). JAK-STAT Signaling Pathway: Animated Explanation (4K). Retrieved from [Link]

  • MDPI. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Retrieved from [Link]

  • PMC. (n.d.). The JAK/STAT Pathway. Retrieved from [Link]

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Validation

A Researcher's Guide to the Physicochemical Properties of Substituted Imidazoles: A Comparative Study

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of substituted imidazoles is paramount. This guide provides an in-depth comparative analysis of key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of substituted imidazoles is paramount. This guide provides an in-depth comparative analysis of key properties—pKa, lipophilicity (logP), and solubility—and explores the profound influence of substituent electronic effects. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to be an authoritative resource for designing and optimizing imidazole-based compounds.

The Enduring Importance of the Imidazole Scaffold

First synthesized in 1858, the imidazole ring is a privileged structure in medicinal chemistry.[1][2][3] Its unique chemical complexity, housed within a small five-membered aromatic ring containing two nitrogen atoms, allows it to engage in crucial biological processes, most notably enzymatic catalysis.[1][2][3] The therapeutic arsenal is rich with imidazole-based drugs demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the imidazole nucleus in both its construction and functionalization makes it a continuous source of chemical diversity for the development of new bioactive compounds.[1][2][3]

Acidity and Basicity (pKa): The Protonation Gatekeeper

The ability of the imidazole ring to act as both a proton donor and acceptor (amphoterism) is fundamental to its biological function.[4][5] The pKa of the conjugate acid is approximately 7, making it a significantly stronger base than pyridine.[5] This property is highly sensitive to the nature and position of substituents on the ring.

The Influence of Substituents on pKa

Table 1: Comparative pKa Values of Substituted Imidazoles

CompoundSubstituent(s)pKaReference
Imidazole-H6.95[5]
N-Methylimidazole1-CH₃7.18 ± 0.02[8]
2-Methylimidazole2-CH₃7.75[9]
4,5-Dimethyl-2-aminoimidazolium2-NH₂, 4,5-(CH₃)₂9.21[10]
Imidazole in TIm-modified duplexVaries7.17 - 8.88[11]
N-acetylhistidineVaries7.05[9]
Experimental Determination of pKa: Potentiometric Titration

A robust and widely accepted method for determining the pKa of ionizable compounds like imidazoles is potentiometric titration.[8][12] This technique involves the incremental addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

  • Instrument Setup: A potentiometer equipped with a pH-sensitive glass electrode and a reference electrode (e.g., silver/silver chloride) is calibrated using standard buffer solutions.[12]

  • Sample Preparation: A known concentration of the substituted imidazole is dissolved in deionized water or a suitable buffer. To avoid interference from dissolved CO₂, the solution should be purged with an inert gas like argon.[8]

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.[12]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the imidazole has been protonated or deprotonated.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve imidazole derivative in deionized water prep2 Purge with Argon to remove CO2 prep1->prep2 titrate1 Calibrate pH meter with standard buffers prep2->titrate1 titrate2 Incrementally add standardized acid/base titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (logP): Navigating Biological Membranes

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[13] The partition coefficient (P), typically expressed as its logarithm (logP), quantifies this property by measuring the equilibrium distribution of a compound between an aqueous and a lipophilic phase, most commonly n-octanol and water.[14]

The Impact of Substituents on Lipophilicity

The lipophilicity of a substituted imidazole is a direct consequence of the cumulative contributions of its constituent fragments. Phenyl substitutions, for example, are one of the most lipophilic changes that can be made.[15] Conversely, introducing polar functional groups or nitrogen-containing heterocycles can decrease lipophilicity.[15] Quantitative Structure-Activity Relationship (QSAR) studies have shown a significant correlation between the biological activity of imidazole derivatives and their logP values, highlighting the importance of this parameter in drug design.[16][17]

Table 2: Comparative LogP Values of Substituted Imidazoles and Related Heterocycles

Compound ClassSubstituent EffectsCLogP RangeReference
Thiazolo[3,2-b][6][18][19]triazolesVaried aryl and alkyl groups2.22 to 4.98[14]
Imidazo[2,1-b][6][19][20]thiadiazolesVaried aryl and alkyl groups2.01 to 4.77[14]
Phenyl bioisosteresReplacement with pyridines and diazinesSpans nearly a 2-log-unit range[15]
Experimental Determination of logP: The Shake-Flask Method

The "gold standard" for experimentally determining logP is the shake-flask method.[12][21] This technique directly measures the partition coefficient and is suitable for a broad range of solutes.[22]

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known amount of the substituted imidazole is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24-72 hours) at a constant temperature to ensure equilibrium is reached.[12]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the imidazole derivative in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][23][24][25]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram: Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Water prep2 Dissolve imidazole derivative in one phase prep1->prep2 equilibrate1 Combine phases and shake for 24-72h prep2->equilibrate1 equilibrate2 Allow phases to separate (centrifuge if needed) equilibrate1->equilibrate2 analysis1 Quantify concentration in each phase via HPLC-UV equilibrate2->analysis1 analysis2 Calculate logP = log([Octanol]/[Aqueous]) analysis1->analysis2

Caption: Workflow for shake-flask logP determination.

Solubility: A Prerequisite for Bioavailability

The solubility of a compound is a critical physicochemical parameter that directly influences its bioavailability and formulation.[12] Imidazole itself is highly soluble in water and other polar solvents.[2][3][4][26][27] However, the solubility of substituted imidazoles can vary dramatically depending on the nature of the substituents and the solvent.

Substituent and Solvent Effects on Solubility

Generally, the solubility of imidazoles in alcohols is lower than in water and tends to decrease as the molecular weight of the alcohol increases.[28][29] Similarly, their solubility in ethers is lower than in both alcohols and water, and it also decreases with increasing ether chain length.[30] In a study of various imidazoles, phenyl-substituted imidazoles were found to be significantly less soluble than 1H-imidazole or benzimidazoles in all solvents tested.[31]

Table 3: Qualitative Solubility Trends of Substituted Imidazoles

Solvent ClassGeneral TrendObservationsReference
WaterHigh for unsubstituted imidazoleSolubility is pH-dependent.[26][27]
AlcoholsModerate, decreases with increasing alkyl chain lengthIntermolecular interactions are significant.[28][29]
EthersLow, decreases with increasing alkyl chain lengthBranching in the ether can increase solubility.[30]
ChloroalkanesVery low-[31]
Experimental Determination of Solubility: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is also the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid substituted imidazole is added to a known volume of the solvent in a sealed vial or flask to ensure a saturated solution is formed.[12]

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Separation of Solid: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved imidazole derivative in the supernatant is determined using a suitable analytical method like HPLC-UV.[12][31]

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid imidazole to a known volume of solvent equilibrate1 Agitate at constant temperature for 24-72h prep1->equilibrate1 equilibrate2 Separate undissolved solid (filtration/centrifugation) equilibrate1->equilibrate2 analysis1 Quantify concentration of dissolved compound in supernatant equilibrate2->analysis1 analysis2 Solubility = Concentration of saturated solution analysis1->analysis2

Caption: Workflow for thermodynamic solubility determination.

Electronic Effects of Substituents: The Underlying Driver

The electronic effects of substituents are the fundamental drivers behind the observed variations in the physicochemical properties of substituted imidazoles. These effects can be broadly categorized as inductive effects (through σ-bonds) and resonance effects (through π-systems). The interplay of these effects modulates the electron density distribution within the imidazole ring, thereby influencing its reactivity and interactions with its environment.[7]

For instance, the push/pull of electron density at the 2-position of the imidazole ring by electron-rich or electron-withdrawing substituents is crucial for influencing the donor capacity of the N-base electrons.[6] QSAR studies have repeatedly shown a significant correlation between the biological activity of imidazole derivatives and electronic descriptors, indicating that the charge transfer within the molecule is a controlling factor for its activity.[16]

Conclusion

The physicochemical properties of substituted imidazoles are intricately linked and are profoundly influenced by the nature and position of substituents on the imidazole ring. A thorough understanding of these properties—pKa, lipophilicity, and solubility—is indispensable for the rational design of novel imidazole-based therapeutic agents. The experimental protocols detailed in this guide provide robust frameworks for the accurate determination of these critical parameters, empowering researchers to make data-driven decisions in their drug discovery and development endeavors. By systematically modulating substituents and evaluating their impact on physicochemical properties, scientists can fine-tune the ADME profiles of candidate molecules, ultimately enhancing their potential for clinical success.

References

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  • Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data.
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  • pKa of imidazoles. Chemistry Stack Exchange.
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Solubility of 4,4'-Bi-1H-imidazole: A Technical Guide for Researchers. Benchchem.
  • (PDF) Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. ResearchGate.
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  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][6][18][19]triazole and Imidazo[2,1-b][6][19][20]thiadiazole Derivatives. PMC. Available at:

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